Alexidine-d10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-[N'-[6-[[amino-[[N'-[2-(1,1,2,2,2-pentadeuterioethyl)hexyl]carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-[2-(1,1,2,2,2-pentadeuterioethyl)hexyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56N10/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36)/i3D3,4D3,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVVNPBBFUSSHL-WVEAZQOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(CCCC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CCCC)C([2H])([2H])C([2H])([2H])[2H])N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56N10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual-Pronged Mechanism of Alexidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alexidine, a bisbiguanide antiseptic, has emerged as a molecule of significant interest beyond its antimicrobial applications. This technical guide delineates the multifaceted mechanism of action of Alexidine, focusing on its dual role as a potent antimicrobial agent and a promising anticancer therapeutic. At its core, Alexidine's efficacy stems from two distinct yet powerful mechanisms: the disruption of microbial cell membrane integrity and the targeted inhibition of the mitochondrial phosphatase PTPMT1 in mammalian cells, which triggers an apoptotic cascade. This document provides a comprehensive overview of the signaling pathways, detailed experimental protocols, and a quantitative summary of Alexidine's activity, serving as a vital resource for ongoing research and drug development.
Antimicrobial Mechanism of Action: Membrane Disruption
Alexidine's broad-spectrum antimicrobial activity against bacteria and fungi is primarily attributed to its rapid and potent interaction with microbial cell membranes.[1] As a cationic molecule, Alexidine electrostatically binds to negatively charged components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria.[2][3][4] This interaction initiates a cascade of disruptive events:
-
Membrane Permeabilization: The binding of Alexidine leads to a rapid increase in membrane permeability.[5][6]
-
Lipid Phase Separation: The hydrophobic ethylhexyl end groups of Alexidine penetrate the lipid bilayer, causing lipid phase separation and compromising membrane function.[1]
-
Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, such as nucleotides, ultimately leading to cell death.[2][7]
Beyond direct membrane damage, Alexidine has also been shown to downregulate the expression of genes associated with biofilm formation, highlighting a multi-faceted antimicrobial strategy.[2]
Logical Relationship of Antimicrobial Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the Antibacterial Efficacy of Alexidine and Chlorhexidine Against Enterococcus Faecalis: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of alexidine, chlorhexidine and cetrimide against Streptococcus mutans biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Alexidine-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Alexidine and its deuterated analogue, Alexidine-d10. The document details the synthetic pathways, experimental protocols, and relevant analytical data. This guide is intended to be a valuable resource for professionals engaged in the research and development of antimicrobial and other therapeutic agents.
Introduction
Alexidine is a bisbiguanide antiseptic known for its broad-spectrum antimicrobial properties. Isotopic labeling, particularly with deuterium, is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. The synthesis of this compound, where ten hydrogen atoms on the two ethyl groups are replaced with deuterium, allows for precise tracking and quantification of the molecule in biological systems. This guide outlines a feasible synthetic approach for this compound, based on established synthetic routes for Alexidine.
Synthesis Pathway Overview
The synthesis of this compound follows the same fundamental pathway as its non-deuterated counterpart. The key difference lies in the use of a deuterated starting material, namely 2-(ethyl-d5)hexylamine. The overall synthesis can be broken down into two main stages:
-
Synthesis of the key intermediate: 1,6-bis(N'-cyanoguanidino)hexane.
-
Condensation reaction: Reaction of the intermediate with 2-(ethyl-d5)hexylamine to yield this compound.
Proposed Synthesis of the Deuterated Precursor: 2-(ethyl-d5)hexylamine
-
Step 1: Grignard Reaction. Commercially available ethyl-d5 bromide would be reacted with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, ethyl-d5 magnesium bromide.
-
Step 2: Conjugate Addition. The ethyl-d5 Grignard reagent would then be reacted with a suitable α,β-unsaturated nitrile, such as 2-hexenenitrile, in the presence of a copper catalyst (e.g., copper(I) iodide) to achieve a 1,4-conjugate addition. This would introduce the deuterated ethyl group at the second position of the hexyl chain.
-
Step 3: Reduction. The resulting nitrile would then be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an appropriate solvent such as tetrahydrofuran (THF).
This multi-step process would yield the desired deuterated precursor, 2-(ethyl-d5)hexylamine.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Synthesis of 1,6-bis(N'-cyanoguanidino)hexane
This procedure is adapted from established methods for the synthesis of the non-deuterated intermediate.[1]
-
Reactants: Hexamethylenediamine and sodium dicyandiamide.
-
Solvent: n-Butanol or a mixture of n-butanol and water.
-
Procedure:
-
A mixture of hexamethylenediamine and sodium dicyandiamide (in a molar ratio typically ranging from 1.0:1.6 to 1.0:2.4) is suspended in the chosen solvent.[1]
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours.
-
Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., water, ethanol) to remove unreacted starting materials and byproducts.
-
The product is then dried under vacuum to yield 1,6-bis(N'-cyanoguanidino)hexane as a white solid.
-
Synthesis of this compound
This protocol describes the final condensation step to produce this compound.
-
Reactants: 1,6-bis(N'-cyanoguanidino)hexane and 2-(ethyl-d5)hexylamine.
-
Solvent: A high-boiling point solvent such as diethylene glycol.
-
Procedure:
-
1,6-bis(N'-cyanoguanidino)hexane and a molar excess of 2-(ethyl-d5)hexylamine are suspended in the high-boiling solvent.
-
The reaction mixture is heated to a high temperature (e.g., 150-160 °C) and stirred for several hours to facilitate the condensation reaction.[2]
-
The reaction progress can be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The crude this compound is then purified. A common method involves precipitation by adding a non-polar solvent (e.g., acetone), followed by filtration.[2]
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]
-
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C26H46D10N10 | [3] |
| Molecular Weight | 519.86 g/mol | [4] |
| Isotopic Purity | >98% (Expected) | - |
| Chemical Purity | >98% (Expected) | - |
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show a significant reduction or complete absence of signals corresponding to the ethyl protons (typically a triplet for the methyl group and a quartet for the methylene group). The remaining signals for the hexyl and hexamethylene protons would be present. |
| ²H NMR | The deuterium NMR spectrum should show signals corresponding to the deuterons on the ethyl groups, confirming the location of the isotopic labeling. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (or protonated molecular ion [M+H]⁺) that is 10 mass units higher than that of unlabeled Alexidine, confirming the incorporation of ten deuterium atoms. |
Visualizations
Experimental Workflow Diagrams
References
Alexidine Dihydrochloride: A Technical Guide to its Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alexidine dihydrochloride, a bisbiguanide compound, has demonstrated significant potential as a broad-spectrum antifungal agent.[1][2] Its efficacy extends to a wide range of clinically important fungal pathogens, including those resistant to conventional therapies and those existing within resilient biofilm communities.[3][4][5] This document provides a comprehensive technical overview of the antifungal properties of alexidine dihydrochloride, with a focus on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. The primary antifungal activities of alexidine dihydrochloride are centered on the disruption of mitochondrial function, leading to the generation of reactive oxygen species (ROS) and an apoptotic-like cell death cascade, as well as the compromising of fungal cell membrane integrity.[1][6] This guide is intended to serve as a resource for researchers and professionals in the field of mycology and drug development.
Core Antifungal Mechanisms of Action
Alexidine dihydrochloride employs a multi-pronged attack on fungal cells, primarily targeting mitochondrial function and cell membrane integrity.[1]
Induction of Mitochondrial Dysfunction and Apoptosis-Like Cell Death
A primary intracellular target of alexidine dihydrochloride is believed to be a mitochondrial protein tyrosine phosphatase, potentially an ortholog of the mammalian PTPMT1.[1][4] Inhibition of this phosphatase disrupts mitochondrial function, initiating a cascade of events that culminates in an apoptosis-like cell death.[1][7] This pathway is characterized by the generation of reactive oxygen species (ROS) and the loss of mitochondrial membrane potential.[1][2]
Proposed mitochondrial apoptosis-like pathway induced by Alexidine Dihydrochloride.
Disruption of Fungal Cell Membrane Integrity
As a cationic bisbiguanide, alexidine dihydrochloride interacts with and disrupts the integrity of the fungal cell membrane.[6] This disruption leads to increased permeability and the leakage of essential intracellular components, such as nucleotides, which contributes significantly to its fungicidal effect.[6][7]
References
Alexidine's Impact on Mitochondrial Phosphatase PTPMT1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism and effects of Alexidine, a bisbiguanide compound, on the mitochondrial phosphatase PTPMT1. Alexidine has been identified as a potent and selective inhibitor of PTPMT1, a key enzyme in mitochondrial function and cellular metabolism.[1][2] This document details the quantitative inhibitory activity of Alexidine, outlines experimental protocols for its study, and illustrates the pertinent signaling pathways. The information presented is intended to serve as a critical resource for professionals in biomedical research and drug development exploring PTPMT1 as a therapeutic target.[2]
Introduction to PTPMT1 and Alexidine
Protein Tyrosine Phosphatase Mitochondrial 1 (PTPMT1) is a dual-specificity phosphatase located at the inner mitochondrial membrane.[1][3] It plays an essential role in the biosynthesis of cardiolipin, a phospholipid vital for maintaining the structural and functional integrity of mitochondria.[1][4] PTPMT1 catalyzes the dephosphorylation of phosphatidylglycerophosphate (PGP) to produce phosphatidylglycerol (PG), a direct precursor for cardiolipin.[1] Dysregulation of PTPMT1 has been implicated in several diseases, including type II diabetes and various cancers, making it an attractive target for therapeutic intervention.[1]
Alexidine dihydrochloride is a bisbiguanide compound initially recognized for its antiseptic properties.[2][5] More recent research has highlighted its potent anticancer and antifungal activities, which are primarily mediated through the targeted inhibition of PTPMT1 in mammalian cells, leading to mitochondrial dysfunction and apoptosis.[2][6]
Quantitative Data: Inhibitory Activity of Alexidine
The inhibitory potency of Alexidine against PTPMT1 has been quantified in multiple studies. The following tables summarize the key in vitro data, providing a comparative analysis of Alexidine and related compounds.
Table 1: In Vitro Inhibitory Activity of Alexidine and Analogs against PTPMT1
| Compound Name | Chemical Class | PTPMT1 IC50 (µM) | Hill Coefficient | Reference |
| Alexidine dihydrochloride | Bisbiguanide | 1.08 ± 0.08 | 2.16 ± 0.31 | [7] |
| Chlorhexidine dihydrochloride | Bisbiguanide | 19.7 ± 3.3 | 1.3 ± 0.3 | [7] |
| "Half Alexidine" molecule | Monobiguanide | 207.1 ± 43.1 | 0.7 ± 0.1 | [7] |
Table 2: Selectivity of Alexidine Dihydrochloride for PTPMT1 over other Phosphatases
| Phosphatase | Substrate | Alexidine IC50 (µM) | Reference |
| PTPMT1 | O-MFP | 1.08 ± 0.08 | [7] |
| PTPMT1 | PI5P | 1.09 ± 0.27 | [7] |
| VHR phosphatase | O-MFP | > 100 | [7] |
| λ-Ppase | O-MFP | > 100 | [7] |
| T-cell PTPase | O-MFP | > 100 | [7] |
| PTEN | Lipid | > 100 | [7] |
| MKP-3 | O-MFP | 265 | [8] |
O-MFP: 3-O-methylfluorescein phosphate; PI5P: Phosphatidylinositol 5-phosphate
Kinetic studies have suggested that Alexidine dihydrochloride binds cooperatively to PTPMT1 and inhibits its activity in a predominantly uncompetitive manner.[7]
Signaling Pathways and Mechanism of Action
The primary mechanism of Alexidine's effect on mammalian cells is through the direct inhibition of PTPMT1, which disrupts the cardiolipin biosynthesis pathway. This leads to a cascade of events culminating in mitochondrial dysfunction and apoptosis.[1][2]
The inhibition of PTPMT1 by Alexidine leads to the accumulation of PGP and a subsequent reduction in cardiolipin levels.[1] This disruption of the inner mitochondrial membrane integrity impairs the function of the electron transport chain, leading to depolarization of the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic pathway.[2][9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the effects of Alexidine on PTPMT1.
In Vitro PTPMT1 Inhibition Assay (Fluorescence-based)
This protocol describes a biochemical assay to determine the IC50 of Alexidine dihydrochloride against purified PTPMT1 enzyme using the fluorogenic substrate 3-O-methylfluorescein phosphate (O-MFP).[1]
Materials:
-
Recombinant human PTPMT1 enzyme
-
3-O-methylfluorescein phosphate (O-MFP) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.0), 150 mM NaCl, 1 mM EDTA, 1 mM DTT[1]
-
Alexidine dihydrochloride
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add serial dilutions of Alexidine dihydrochloride to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 25 µL of the diluted PTPMT1 enzyme solution to each well (except the no-enzyme control).
-
Incubate the plate at room temperature for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of PTPMT1 activity against the logarithm of the Alexidine dihydrochloride concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
-
Cellular Assay: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol is for analyzing the effect of Alexidine dihydrochloride on the mitochondrial membrane potential in cultured cells using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).[2]
Materials:
-
Cultured cells of interest
-
Alexidine dihydrochloride
-
TMRE (Tetramethylrhodamine, Ethyl Ester)
-
Complete cell culture medium
-
Fluorescent microscope or flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 96-well plate for plate reader analysis, 6-well plate for flow cytometry).
-
Treat cells with the desired concentrations of Alexidine dihydrochloride for the specified time (e.g., 3 hours).[9] Include a vehicle control.
-
-
Staining:
-
Add TMRE to the cell culture medium at a final concentration of 20-100 nM.
-
Incubate the cells for 15-30 minutes at 37°C in the dark.
-
-
Analysis:
-
Fluorescent Microscopy: Visualize the cells directly. Healthy cells with polarized mitochondria will exhibit bright red fluorescence, while apoptotic cells with depolarized mitochondria will show reduced fluorescence.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer. A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.
-
Cellular Assay: Detection of Apoptosis by Annexin V Staining
This protocol is for the detection and quantification of apoptotic cells using flow cytometry after treatment with Alexidine dihydrochloride.[5]
Materials:
-
Cultured cells of interest
-
Alexidine dihydrochloride
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the desired concentration of Alexidine dihydrochloride for the specified time.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
Alexidine dihydrochloride has been firmly established as a potent and selective inhibitor of the mitochondrial phosphatase PTPMT1.[7][10] Its mechanism of action, involving the disruption of cardiolipin biosynthesis and subsequent induction of mitochondrial-mediated apoptosis, presents a compelling rationale for its investigation as a therapeutic agent, particularly in oncology.[2] The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting PTPMT1 with Alexidine and to develop novel inhibitors with improved pharmacological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mitochondrial Phosphatase PTPMT1 is essential for cardiolipin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Targeting of the Mitochondrial Phosphatase PTPMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downregulation of the Mitochondrial Phosphatase PTPMT1 Is Sufficient to Promote Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential use of alexidine dihydrochloride as an apoptosis-promoting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological targeting of the mitochondrial phosphatase PTPMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Alexidine-d10: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage conditions for Alexidine-d10, a deuterated form of the potent antiseptic agent Alexidine. Given the limited publicly available stability data for this compound, this document leverages information on Alexidine dihydrochloride as a close surrogate to provide robust recommendations and methodologies. This guide is intended to support researchers and drug development professionals in ensuring the integrity and efficacy of this compound in their studies.
This compound: An Overview
This compound is a deuterium-labeled version of Alexidine, a bisbiguanide antiseptic with broad-spectrum antimicrobial and potential anticancer properties.[1] Deuterated compounds are frequently used in metabolic studies as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can alter the rate of metabolism. The stability and storage conditions of this compound are presumed to be highly similar to those of its non-deuterated counterpart, Alexidine dihydrochloride.
Recommended Storage Conditions
Proper storage is critical to maintain the stability and purity of this compound. The following recommendations are based on best practices for Alexidine dihydrochloride.
| Parameter | Recommended Condition | Notes |
| Form | Solid (Powder) | Store in a desiccated environment. |
| Temperature | -20°C for long-term storage. | Can be stored at room temperature for short periods. |
| Light | Protect from light. | Store in a light-resistant container. |
| Atmosphere | Store in a well-ventilated, dry place. | Keep container tightly sealed to prevent moisture absorption. |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | Avoid storage near these materials. |
| Stock Solutions | Store at -20°C for up to 1 month or -80°C for up to 6 months. | Solutions should be in tightly sealed containers. |
Stability Profile and Forced Degradation Studies
While specific forced degradation data for this compound is not publicly available, a forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method. The following section outlines a typical experimental protocol for such a study, based on general guidelines for pharmaceutical compounds and methodologies applied to similar molecules like chlorhexidine.[2][3]
Experimental Protocol: Forced Degradation Study
This protocol is designed to assess the stability of this compound under various stress conditions.
Objective: To identify the degradation pathways and develop a stability-indicating HPLC method for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Buffer solutions (e.g., phosphate, acetate)
-
HPLC system with UV or PDA detector and preferably a mass spectrometer (MS)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50% acetonitrile in water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Incubate at 50-60°C for up to 7 days.[4] Take samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 168 hours). Neutralize the samples with an appropriate amount of NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Incubate at 50-60°C for up to 7 days.[4] Take samples at various time points. Neutralize the samples with an appropriate amount of HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% to 30% H₂O₂. Store at room temperature for up to 7 days.[2] Take samples at various time points.
-
Thermal Degradation: Store the solid this compound and the stock solution in an oven at 40-80°C.[4] Analyze samples at various time points over a period of up to a week.
-
Photolytic Degradation: Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[4] A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A generic gradient reversed-phase HPLC method with UV detection is a good starting point.[5]
-
Column: C18 column (e.g., 3 µm, 100 mm x 3.0 mm i.d.)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 100% Mobile Phase B over 10 minutes.
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is highly recommended for the identification of degradation products.[5]
-
Expected Degradation Profile (Hypothetical)
Based on the structure of Alexidine and known degradation pathways of similar bisbiguanide compounds like chlorhexidine, hydrolysis is expected to be a major degradation pathway.[3] The following table presents a hypothetical summary of results from a forced degradation study.
| Stress Condition | Incubation Time | This compound Assay (%) | Major Degradation Products |
| 0.1 M HCl (60°C) | 48h | 85.2 | Hydrolytic cleavage products |
| 0.1 M NaOH (60°C) | 24h | 88.5 | Hydrolytic cleavage products |
| 10% H₂O₂ (RT) | 72h | 92.1 | Oxidation products |
| Thermal (80°C, solid) | 7 days | 98.5 | Minimal degradation |
| Photolytic | 1.2 million lux h | 95.8 | Photodegradation products |
Mechanism of Action and Signaling Pathways
Alexidine exerts its biological effects through multiple mechanisms, primarily targeting cellular membranes.
Antimicrobial Mechanism
As a cationic molecule, Alexidine interacts electrostatically with negatively charged components of microbial cell envelopes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria.[8] This interaction disrupts membrane integrity, leading to increased permeability and cell death.
Interaction of Alexidine with the bacterial cell envelope.
Anticancer and Immunomodulatory Mechanisms
In mammalian cells, Alexidine has been shown to induce apoptosis by targeting the inner mitochondrial membrane.[9] It also exhibits immunomodulatory effects by modulating the JNK signaling pathway in macrophages, leading to a reduction in the production of pro-inflammatory cytokines.[10]
Alexidine's modulation of the JNK signaling pathway.
Experimental Workflows
The following diagram illustrates a general workflow for conducting a stability-indicating assay for this compound.
Workflow for a stability-indicating assay of this compound.
Conclusion
This technical guide provides a framework for understanding and managing the stability of this compound. While relying on data from its non-deuterated analogue, the outlined storage conditions and experimental protocols offer a robust starting point for ensuring the quality and reliability of this compound in research and development settings. It is recommended that researchers perform their own stability studies to confirm these findings for their specific formulations and storage conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Studies on the instability of chlorhexidine, part I: kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Method for Separation Alexidine and Polyhexanide on BIST B+ Column | SIELC Technologies [sielc.com]
- 7. HPLC Method for Analysis of Alexidine on BIST B+ Column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of bactericides as an acute mitochondrial membrane damage inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunomodulatory effects of alexidine dihydrochloride on mammalian macrophages through the modulation of the JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Alexidine's Antimicrobial Action: A Technical Guide to its Interaction with Bacterial Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted interaction of the bisbiguanide antiseptic, Alexidine, with bacterial cell membranes. Alexidine exhibits broad-spectrum antimicrobial activity, and its efficacy is primarily attributed to its ability to rapidly disrupt the physical and electrochemical integrity of bacterial membranes. This document provides a comprehensive overview of the mechanisms of action, quantitative data on its efficacy, detailed experimental protocols for studying these interactions, and visualizations of the key pathways involved.
Mechanism of Action: A Multi-Pronged Attack on the Bacterial Membrane
Alexidine's primary mode of action is the disruption of the bacterial cell membrane, a process driven by both electrostatic and hydrophobic interactions. As a cationic molecule, Alexidine is initially attracted to the negatively charged components of the bacterial cell envelope.[1] In Gram-negative bacteria, the primary target is the lipopolysaccharide (LPS) of the outer membrane, while in Gram-positive bacteria, it is the teichoic and lipoteichoic acids (LTA) of the cell wall.[2][3]
The binding of Alexidine to these surface molecules is a critical first step, leading to a cascade of disruptive events:
-
Membrane Permeabilization: Following the initial binding, Alexidine inserts into the phospholipid bilayer, causing a significant increase in membrane permeability.[4] This disruption allows the leakage of intracellular components, such as ions and nucleotides, and the influx of extracellular substances.[5]
-
Dissipation of Membrane Potential: The increased ion permeability leads to a rapid collapse of the bacterial membrane potential, a crucial component of cellular energy metabolism.[6][7]
-
Inhibition of Membrane-Bound Enzymes: The disruption of the membrane's structure and electrochemical gradient can inhibit the function of essential membrane-bound enzymes.
-
Induction of Cell Lysis: At sufficient concentrations, the extensive membrane damage leads to cell lysis and bacterial death.[4]
Notably, Alexidine has demonstrated a higher affinity for both LPS and LTA compared to the structurally similar bisbiguanide, chlorhexidine.[8] This higher affinity may contribute to its faster and more potent bactericidal activity.[8]
Quantitative Data on Alexidine's Efficacy
The antimicrobial efficacy of Alexidine has been quantified against a range of bacterial pathogens. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs).
| Parameter | Organism | Value | Reference |
| Binding Affinity (KD) | E. coli Lipopolysaccharide (LPS) | 38 µM | |
| Minimum Inhibitory Concentration (MIC) | Acinetobacter baumannii | 3.125 µM | [9] |
| Enterococcus faecalis | Eradicated at 0.0156% (156 µg/mL) | [5][10] | |
| Streptococcus mutans | >99% kill at 0.2% (2000 µg/mL) | [11] | |
| Minimum Biofilm Inhibitory Concentration (MBIC) | Acinetobacter baumannii | 12.5 µM | [9] |
| Minimum Biofilm Eradication Concentration (MBEC) | Acinetobacter baumannii | 25–100 µM | [9] |
Experimental Protocols for Studying Alexidine-Membrane Interactions
This section provides detailed methodologies for key experiments used to characterize the interaction of Alexidine with bacterial cell membranes.
Binding Affinity Measurement: Isothermal Titration Calorimetry (ITC)
Objective: To quantitatively determine the binding affinity, stoichiometry, and thermodynamic parameters of Alexidine's interaction with bacterial membrane components like LPS and LTA.
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of Alexidine is titrated into a solution containing the target molecule (e.g., LPS), and the resulting heat changes are measured to determine the binding constant (KD), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified LPS or LTA in a suitable buffer (e.g., 10 mM Tris, pH 7.0). The concentration should be approximately 10-20 times the expected KD.
-
Prepare a solution of Alexidine in the same buffer at a concentration 10-15 times that of the target molecule.
-
Thoroughly degas both solutions to prevent bubble formation during the experiment.
-
-
ITC Experiment:
-
Load the LPS or LTA solution into the sample cell of the ITC instrument and the Alexidine solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the Alexidine solution into the sample cell while stirring.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change against the molar ratio of Alexidine to the target molecule.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, ΔH, and n.
-
Membrane Permeabilization Assays
Objective: To assess the permeabilization of the outer membrane of Gram-negative bacteria.
Principle: NPN is a fluorescent probe that fluoresces weakly in aqueous environments but becomes strongly fluorescent in the hydrophobic interior of cell membranes. In intact Gram-negative bacteria, the outer membrane prevents NPN from reaching the inner membrane. When the outer membrane is permeabilized by an agent like Alexidine, NPN can partition into the membrane, leading to an increase in fluorescence.[1][12]
Methodology:
-
Bacterial Culture: Grow the desired Gram-negative bacterial strain to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., 5 mM HEPES, pH 7.2), and resuspend in the same buffer to a standardized optical density (e.g., OD600 of 0.5).[13]
-
Assay:
-
In a 96-well black microplate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM.[1]
-
Add varying concentrations of Alexidine to the wells.
-
Measure the fluorescence intensity immediately using a microplate reader with excitation at 350 nm and emission at 420 nm.[1]
-
Monitor the fluorescence over time to observe the kinetics of membrane permeabilization.
-
Objective: To assess the permeabilization of the inner (cytoplasmic) membrane of both Gram-positive and Gram-negative bacteria.
Principle: PI and SYTOX Green are fluorescent nucleic acid stains that cannot cross the intact cytoplasmic membrane of live cells.[14][15] When the membrane is compromised by Alexidine, these dyes enter the cell and bind to intracellular nucleic acids, resulting in a significant increase in fluorescence.[14][15]
Methodology:
-
Bacterial Culture and Preparation: Prepare bacterial cells as described for the NPN uptake assay.
-
Assay:
-
In a 96-well black microplate, add the bacterial suspension.
-
Add PI (to a final concentration of ~1-5 µg/mL) or SYTOX Green (to a final concentration of ~1-5 µM) to the wells.[16][17]
-
Add varying concentrations of Alexidine.
-
Incubate for a defined period (e.g., 5-30 minutes) at room temperature, protected from light.[15][18]
-
Measure the fluorescence intensity using a microplate reader. For PI, use excitation around 535 nm and emission around 617 nm.[17] For SYTOX Green, use excitation around 485 nm and emission around 520 nm.[14]
-
Membrane Potential Assay
Objective: To measure the dissipation of the bacterial membrane potential upon treatment with Alexidine.
Principle: The voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) is a cationic dye that accumulates in polarized bacterial cells with a negative-inside membrane potential.[6] This accumulation leads to self-quenching of the dye's fluorescence. When the membrane potential is dissipated by an agent like Alexidine, the dye is released from the cells, resulting in an increase in fluorescence.[7][19]
Methodology:
-
Bacterial Culture and Preparation: Prepare bacterial cells as described previously. Resuspend the cells in a buffer containing a controlled concentration of K+ (e.g., 5 mM HEPES, 20 mM glucose, 100 mM KCl).[19]
-
Dye Loading: Add DiSC3(5) to the bacterial suspension to a final concentration of approximately 0.5-2 µM and incubate until a stable, quenched fluorescence signal is achieved.[19]
-
Assay:
-
Transfer the dye-loaded bacterial suspension to a cuvette in a fluorometer.
-
Record the baseline fluorescence (excitation ~622 nm, emission ~670 nm).[19]
-
Add varying concentrations of Alexidine and continuously monitor the fluorescence intensity. An increase in fluorescence indicates membrane depolarization.
-
A positive control for complete depolarization can be achieved by adding a protonophore like CCCP or an ionophore like valinomycin.
-
Visualizing the Interaction: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular interactions and experimental workflows described in this guide.
Conclusion
Alexidine's potent antimicrobial activity is fundamentally linked to its rapid and profound interaction with the bacterial cell membrane. By targeting key anionic components of the cell envelope, it initiates a cascade of events that compromise membrane integrity, dissipate the essential membrane potential, and ultimately lead to bacterial death. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and harness the therapeutic potential of Alexidine and other membrane-active antimicrobial agents. A thorough understanding of these mechanisms is crucial for the development of novel strategies to combat antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of tonicity-adjusting and surfactant agents on the antimicrobial activity of alexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the Minimum Inhibitory Concentrations of Alexidine and Chlorhexidine Against Enterococcus faecalis and Candida albicans: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial activity of alexidine, chlorhexidine and cetrimide against Streptococcus mutans biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. takara.co.kr [takara.co.kr]
- 17. mdpi.com [mdpi.com]
- 18. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. medicine.tulane.edu [medicine.tulane.edu]
Alexidine: A Technical Guide to its Anticancer and Apoptosis-Promoting Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alexidine, a bisbiguanide compound originally developed as an antiseptic, is now being repurposed as a potent anticancer agent.[1][2] Extensive research has demonstrated its selective toxicity towards cancer cells over normal cells, primarily by inducing mitochondrial dysfunction and promoting apoptosis.[1][3][4] This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental data related to Alexidine's anticancer properties. It also includes detailed protocols for essential in vitro assays to evaluate its efficacy.
Core Mechanism of Action: Targeting Mitochondrial Function
The principal anticancer mechanism of Alexidine is the targeted inhibition of Protein Tyrosine Phosphatase Mitochondrial 1 (PTPMT1).[1][5][6] PTPMT1 is a phosphatase located in the mitochondrial inner membrane that plays a critical role in maintaining mitochondrial function.[5][6] By inhibiting this enzyme, Alexidine triggers a cascade of events that compromise mitochondrial integrity and function, ultimately leading to programmed cell death.[1][5]
Key downstream effects of PTPMT1 inhibition by Alexidine include:
-
Mitochondrial Membrane Depolarization: Alexidine treatment leads to a rapid loss of the mitochondrial membrane potential (ΔΨm).[3]
-
Increased Cytosolic Calcium: Disruption of the mitochondrial membrane potential results in an increase in cytosolic Ca2+ levels.[1][3]
-
Mitochondrial Stress: The compound induces significant mitochondrial structural defects, including deformed cristae, and disrupts mitochondrial bioenergetics.[7][8]
-
Induction of Apoptosis: The culmination of these mitochondrial insults is the activation of the intrinsic apoptotic pathway.[1][5]
Signaling Pathways Activated by Alexidine
Alexidine initiates a well-defined signaling cascade that converges on the activation of caspases, the executioners of apoptosis. The process begins with the inhibition of PTPMT1, leading to mitochondrial dysfunction and the release of pro-apoptotic factors into the cytoplasm.
// Nodes Alexidine [label="Alexidine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTPMT1 [label="PTPMT1 Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Mito_Dysfunction [label="Mitochondrial Dysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; Mito_Depolarization [label="Mitochondrial Membrane\nPotential Depolarization", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Increase [label="Increased Cytosolic Ca2+", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase_Activation [label="Caspase Activation\n(Caspase-9, -3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Alexidine -> PTPMT1; PTPMT1 -> Mito_Dysfunction; Mito_Dysfunction -> Mito_Depolarization; Mito_Dysfunction -> Ca_Increase; Mito_Dysfunction -> Cell_Cycle_Arrest; Mito_Depolarization -> Caspase_Activation; Ca_Increase -> Caspase_Activation; Caspase_Activation -> Apoptosis; } caption: "Signaling pathway of Alexidine in cancer cells.[1]"
Studies in FaDu and C666-1 head and neck cancer cells have elucidated the timeline of caspase activation following Alexidine treatment. Caspase-2 and caspase-9 activities are detectable at 12 hours, followed by caspase-8 at 24 hours, and finally caspase-3 at 48 hours, confirming the induction of a terminal apoptotic cascade.[3] Furthermore, Alexidine has been shown to induce cell cycle arrest, contributing to its overall anti-proliferative effects.[1][5][7]
Quantitative Data: In Vitro Efficacy
Alexidine demonstrates significant potency against a variety of cancer cell lines, with substantially higher IC50 (half-maximal inhibitory concentration) or ED50 (half-maximal effective dose) values in non-cancerous cells, indicating a favorable therapeutic window.[3][4]
| Cell Line | Cell Type | Cancer Type | IC50 / ED50 (µM) | Reference |
| Cancer Cell Lines | ||||
| FaDu | Human Hypopharyngeal Squamous | Head and Neck Cancer | ~1.8 | [3][4] |
| C666-1 | Human Undifferentiated Nasopharyngeal | Head and Neck Cancer | ~2.6 | [3][4] |
| Panc-1 | Human Pancreatic Adenocarcinoma | Pancreatic Cancer | ~2.5 | [4] |
| MIA PaCa-2 | Human Pancreatic Adenocarcinoma | Pancreatic Cancer | ~2.5 | [4] |
| AsPC-1 | Human Pancreatic Adenocarcinoma | Pancreatic Cancer | ~2.5 | [4] |
| Psn-1 | Human Pancreatic Adenocarcinoma | Pancreatic Cancer | ~2.5 | [6] |
| 786O | Human Renal Cell Carcinoma | Renal Cancer | < 3.125 | [4] |
| A498 | Human Renal Cell Carcinoma | Renal Cancer | > 12.5 | [4] |
| H1299 | Human Non-small Cell Lung Cancer | Lung Cancer | 2.5 | [7] |
| Non-Cancerous Cell Lines | ||||
| GM05757 | Primary Normal Human Fibroblast | Normal | ~8.8 | [3][4] |
| HNEpC | Primary Normal Human Nasal Epithelial | Normal | ~8.9 | [3][4] |
| NIH/3T3 | Mouse Embryonic Fibroblast | Normal | ~19.6 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer effects of Alexidine.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1][2]
-
Treatment: Prepare serial dilutions of Alexidine in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include untreated and vehicle-only controls.[1][2]
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1][2]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[2][4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by metabolically active cells.[2][4]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][2][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50/ED50 value.[1][2]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay detects and quantifies apoptotic cells.[1][10] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is bound by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain late apoptotic and necrotic cells.[1][11]
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of Alexidine for the specified time.[1]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant from the culture medium to include all apoptotic cells.[1][12]
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.[1]
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, and G2/M) by flow cytometry.[4]
Protocol:
-
Cell Treatment & Harvesting: Treat approximately 1 x 10^6 cells with Alexidine for the desired duration. Harvest and wash the cells with cold PBS.[1]
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[1]
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours.[1]
-
Washing: Centrifuge the fixed cells to discard the ethanol and wash the pellet with PBS.[1]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).[1]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle based on DNA content.[1]
Western Blotting for Protein Expression Analysis
Western blotting is a standard technique to detect specific proteins in a sample, which can be used to analyze the expression levels of apoptosis-related proteins (e.g., caspases, Bcl-2 family members) following Alexidine treatment.[13][14]
General Protocol:
-
Protein Extraction: Treat cells with Alexidine for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the concentration of the extracted protein using a suitable assay (e.g., BCA assay) to ensure equal loading.[13]
-
SDS-PAGE: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[14]
-
Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST).[14]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion
Alexidine has emerged as a promising anticancer agent with a distinct mechanism of action centered on the inhibition of the mitochondrial phosphatase PTPMT1. This leads to mitochondrial dysfunction, cell cycle arrest, and the induction of apoptosis, showing selectivity for cancer cells. The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of Alexidine in various cancer models.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Potential use of alexidine dihydrochloride as an apoptosis-promoting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Repurposing of Alexidine Dihydrochloride as an Apoptosis Initiator and Cell Cycle Inhibitor in Human Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisbiguanide analogs induce mitochondrial stress to inhibit lung cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
Methodological & Application
Application Note: Quantitative Analysis of Alexidine in Biological Matrices Using Alexidine-d10 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the quantification of Alexidine in biological matrices (e.g., plasma, serum) using a stable isotope-labeled internal standard (SIL-IS), Alexidine-d10, with Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard for quantitative bioanalysis, ensuring high accuracy and precision by correcting for variations during sample processing and analysis.[1][2]
Introduction
Alexidine is a bis-biguanide antiseptic agent with broad-spectrum antimicrobial activity. It is utilized in various healthcare and consumer products, including oral rinses and contact lens solutions. Accurate determination of Alexidine concentrations in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.
LC-MS/MS offers unparalleled sensitivity and selectivity for bioanalysis.[3] The principle of isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard like this compound, is the most robust method for quantification.[1] The SIL-IS is chemically and physically almost identical to the analyte, ensuring it behaves similarly throughout sample extraction, chromatography, and ionization.[1][2][4] This co-eluting mimic corrects for matrix effects, such as ion suppression or enhancement, and any analyte loss during sample preparation, leading to highly reliable data. This application note details a complete workflow, from sample preparation to data analysis, for the robust quantification of Alexidine.
Experimental Protocols
Materials and Reagents
-
Alexidine dihydrochloride (Analyte)
-
This compound (Internal Standard, IS)
-
LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH)
-
LC-MS Grade Water
-
Formic Acid (FA), ~99% purity
-
Human Plasma (or other relevant biological matrix)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of Alexidine and this compound into separate volumetric flasks.
-
Dissolve in a suitable solvent like methanol to a final concentration of 1 mg/mL.[1] Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of intermediate stock solutions by serially diluting the Alexidine stock solution with 50:50 (v/v) ACN:Water.
-
Use these intermediate stocks to spike into blank biological matrix to create calibration curve standards, typically ranging from 0.1 to 100 ng/mL.
-
-
Internal Standard (IS) Spiking Solution (50 ng/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) ACN:Water to a final concentration of 50 ng/mL. This concentration may require optimization based on the specific assay requirements.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma or serum.[1][5]
-
Aliquoting: Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample. Add 100 µL of the respective sample to each tube.
-
IS Spiking: Add 20 µL of the 50 ng/mL IS Spiking Solution to every tube (except for blank matrix samples used to assess interference).
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.[1]
-
Vortexing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Disclaimer: The Multiple Reaction Monitoring (MRM) transitions and associated mass spectrometer parameters provided below are theoretically derived based on the chemical structure of Alexidine as no specific validated method was publicly available. These values serve as a robust starting point and must be empirically optimized on the specific instrument being used.
2.4.1 Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Run Time | ~5 minutes |
2.4.2 Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Instrument Dependent (Optimize) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data & Results
MRM Transitions
The use of a doubly charged precursor is proposed due to the two highly basic biguanide functional groups in Alexidine's structure.
| Compound | Precursor Ion (Q1) [M+2H]²⁺ (m/z) | Product Ion (Q3) (m/z) | Transition Type | Collision Energy (eV) |
| Alexidine | 257.25 | 215.21 | Quantifier | Optimize (start at 20) |
| Alexidine | 257.25 | 158.15 | Qualifier | Optimize (start at 25) |
| This compound (IS) | 262.28 | 220.24 | Quantifier | Optimize (start at 20) |
Method Performance (Typical Acceptance Criteria)
The following table summarizes typical performance characteristics for a validated bioanalytical method according to regulatory guidelines.
| Parameter | Typical Result | Acceptance Criteria |
| Calibration Range | 0.1 - 100 ng/mL | - |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| LLOQ Precision (%CV) | < 15% | ≤ 20% |
| LLOQ Accuracy (%RE) | ± 12% | ± 20% |
| QC Precision (%CV) | < 10% | ≤ 15% |
| QC Accuracy (%RE) | ± 8% | ± 15% |
| Matrix Effect (%CV) | < 15% | Consistent and reproducible |
| Recovery (%) | > 85% | Consistent and reproducible |
CV: Coefficient of Variation; RE: Relative Error; LLOQ: Lower Limit of Quantification; QC: Quality Control
Visualization of Principles
Logic of Internal Standardization
The core principle of using a stable isotope-labeled internal standard is to establish a reliable ratio between the analyte and the IS. This ratio remains constant even if absolute signal intensities fluctuate due to variations in the analytical process.
Conclusion
This application note provides a detailed framework for the quantitative analysis of Alexidine in biological samples using this compound as an internal standard. The protein precipitation sample preparation method is rapid and effective, while the proposed LC-MS/MS parameters offer a strong starting point for method development. The use of a stable isotope-labeled internal standard is indispensable for mitigating matrix effects and other sources of analytical variability, ensuring the generation of accurate, precise, and reliable data for research and drug development applications.
References
- 1. Analysis of polyhexamethylene biguanide and alexidine in contact lens solutions using capillary electrophoresis, ultra-performance liquid chromatography and quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of clonidine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diagnostic ions guided 2D-locating strategy for characterization of chemical analogues in complex herbal medicines using liquid chromatography-ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Alexidine Using Isotope Dilution Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexidine is a bisbiguanide antiseptic with potent antimicrobial and anticancer properties.[1] Its mechanism of action involves the disruption of microbial cell membranes and, in mammalian cells, the targeted inhibition of the mitochondrial phosphatase PTPMT1, leading to apoptosis.[1] Accurate and precise quantification of Alexidine in various biological matrices is crucial for pharmacokinetic studies, drug development, and clinical monitoring. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering high sensitivity, specificity, and accuracy by using a stable isotope-labeled internal standard.
This document provides detailed application notes and protocols for the quantitative analysis of Alexidine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution approach.
Quantitative Data Summary
The inhibitory activity of Alexidine has been quantified in various studies, providing key metrics for its biological effects.
| Parameter | Value | Enzyme/Cell Line | Assay Conditions |
| IC50 | 1.08 ± 0.08 µM | PTPMT1 | in vitro using O-MFP as substrate |
| Hill Coefficient | 2.16 ± 0.31 | PTPMT1 | in vitro |
| IC50 | 2.5 µM | Recombinant PTPMT1 | in vitro |
| IC50 | 265 µM | MKP-3 | in vitro (as a measure of selectivity) |
Table 1: Summary of reported IC50 values for Alexidine against PTPMT1 and a control phosphatase.
Signaling Pathways
Alexidine's biological activity is primarily mediated through its interaction with specific signaling pathways, leading to apoptosis in cancer cells and immunomodulatory effects.
Experimental Protocols
The following protocols are based on established methods for the quantitative analysis of similar biguanide compounds, such as chlorhexidine and metformin, by isotope dilution mass spectrometry.[2][3]
Internal Standard Selection and Preparation
-
Custom Synthesis: The synthesis of a deuterated or 13C-labeled Alexidine would be the ideal approach for a true isotope dilution method.
-
Use of a Structural Analog: In the absence of an isotopically labeled Alexidine, a labeled structural analog can be used. Chlorhexidine-d8 is a suitable candidate due to its structural similarity to Alexidine. It is important to note that while this approach can correct for variations in sample preparation and instrument response, it may not perfectly mimic the ionization behavior of Alexidine, which is a key advantage of a true isotope-labeled internal standard.
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol. Further dilute this stock to prepare a working solution at a concentration of 1 µg/mL in methanol.
Sample Preparation (Plasma)
Detailed Protocol:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 1 µg/mL internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Adapted from Chlorhexidine Analysis[2]):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-5% B
-
2.6-3.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific MRM transitions for Alexidine and its internal standard need to be determined by infusing the pure compounds into the mass spectrometer. For biguanides, doubly charged molecular ions often provide better sensitivity.[2]
-
Example for Alexidine (C26H56N10, MW: 508.8 g/mol ):
-
Q1 (Precursor Ion): m/z 255.4 [M+2H]2+
-
Q3 (Product Ion): To be determined by fragmentation.
-
-
Example for Chlorhexidine-d8 (as internal standard):
-
Q1 (Precursor Ion): To be determined.
-
Q3 (Product Ion): To be determined.
-
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimize for the specific instrument.
-
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards in the appropriate biological matrix (e.g., blank plasma) by spiking with known concentrations of Alexidine. The concentration range should cover the expected sample concentrations.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.
-
Data Analysis:
-
Integrate the peak areas of the MRM transitions for both Alexidine and the internal standard.
-
Calculate the peak area ratio of Alexidine to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Alexidine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
The protocols outlined in this document provide a robust framework for the quantitative analysis of Alexidine in biological matrices using isotope dilution mass spectrometry. While the lack of a commercially available isotopically labeled internal standard for Alexidine presents a challenge, the use of a structurally similar labeled compound like Chlorhexidine-d8 offers a viable alternative for reliable quantification. For the highest level of accuracy, the custom synthesis of a stable isotope-labeled Alexidine is recommended. The provided methods, when properly validated, will be invaluable for researchers and drug development professionals in advancing the study of this promising therapeutic agent.
References
Application Notes and Protocols for Pharmacokinetic Studies of Alexidine-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexidine is a bisbiguanide antimicrobial agent with a broad spectrum of activity against various pathogens.[1] It is also being investigated for its anticancer properties.[2][3] Alexidine-d10, a deuterated analog of Alexidine, serves as an invaluable tool in pharmacokinetic (PK) studies. The substitution of hydrogen with deuterium atoms provides a mass shift that allows for its use as an internal standard in mass spectrometry-based bioanalytical methods, ensuring accurate quantification of the parent compound, Alexidine, in biological matrices.[4] These application notes provide a detailed protocol for a typical preclinical pharmacokinetic study of Alexidine, utilizing this compound as an internal standard.
Data Presentation
Table 1: Physicochemical Properties of Alexidine and this compound
| Property | Alexidine | This compound Dihydrochloride | Reference(s) |
| Chemical Formula | C₂₆H₅₆N₁₀ | C₂₆H₄₈D₁₀Cl₂N₁₀ | [1][4] |
| Molar Mass | 508.8 g/mol | 591.77 g/mol | [1][4] |
| CAS Number | 22573-93-9 | 1246818-47-2 | [1][4] |
| Appearance | Solid | Solid | [5] |
| Solubility | Soluble in DMSO | Soluble in DMSO | [6] |
Table 2: Hypothetical Pharmacokinetic Parameters of Alexidine in Rats Following a Single Intravenous Dose (1 mg/kg)
| Parameter | Unit | Value (Mean ± SD) | Description |
| Cmax | ng/mL | 850 ± 150 | Maximum plasma concentration |
| Tmax | h | 0.25 | Time to reach maximum plasma concentration |
| AUC₀-t | ng·h/mL | 1200 ± 250 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC₀-∞ | ng·h/mL | 1350 ± 280 | Area under the plasma concentration-time curve from time 0 to infinity |
| t₁/₂ | h | 4.5 ± 0.8 | Elimination half-life |
| CL | L/h/kg | 0.74 ± 0.15 | Clearance |
| Vd | L/kg | 4.8 ± 0.9 | Volume of distribution |
Note: These are hypothetical values for illustrative purposes, as specific public domain pharmacokinetic data for Alexidine is limited. These parameters are essential outputs of a pharmacokinetic study.[7]
Table 3: In Vitro Cytotoxicity of Alexidine Dihydrochloride
| Cell Line | IC₅₀ (µg/mL) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | > 7.37 | [3] |
| Lung A549 cells | > 7.37 | [3] |
Experimental Protocols
Animal Study Protocol
A preclinical pharmacokinetic study of Alexidine can be conducted in a rodent model, such as Sprague-Dawley rats.[8][9]
1.1. Animal Housing and Care:
-
Male Sprague-Dawley rats (250-300 g) will be used.
-
Animals will be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle).
-
Standard laboratory chow and water will be provided ad libitum.
-
All animal procedures should be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
1.2. Drug Formulation and Administration:
-
Alexidine will be dissolved in a suitable vehicle, such as a mixture of DMSO, polyethylene glycol 400, and saline.
-
For intravenous (IV) administration, a single dose of 1 mg/kg will be administered via the tail vein.
-
For oral (PO) administration, a single dose of 10 mg/kg will be administered by oral gavage.
1.3. Blood Sampling:
-
Blood samples (approximately 0.2 mL) will be collected from the jugular vein at predose (0 h) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Blood samples will be collected into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma will be separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of Alexidine in plasma samples.[10][11]
2.1. Sample Preparation:
-
To 50 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Perform protein precipitation by adding 150 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[12]
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions (Hypothetical):
-
Alexidine: Q1/Q3 = 509.5 -> 142.2
-
This compound: Q1/Q3 = 519.5 -> 152.2
-
2.3. Method Validation: The bioanalytical method should be validated according to regulatory guidelines for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[13]
Visualization of Pathways and Workflows
Caption: Experimental workflow for a preclinical pharmacokinetic study of Alexidine.
Caption: Dual mechanism of action of Alexidine targeting bacterial membranes and cancer cell mitochondria.[14][15]
References
- 1. Alexidine | C26H56N10 | CID 2090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. CN101624356A - Method for producing alexidine - Google Patents [patents.google.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PHARMACOKINETIC PARAMETERS | Guide to Diagnostic Tests [anesth.unboundmedicine.com]
- 8. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Method for Analysis of Alexidine on BIST B+ Column | SIELC Technologies [sielc.com]
- 13. Bioequivalence and Analytical Validation of Tizanidine in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of bactericides as an acute mitochondrial membrane damage inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alexidine Biofilm Eradication Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexidine is a bisbiguanide antiseptic with potent, broad-spectrum antimicrobial and antibiofilm properties.[1][2] It has demonstrated significant efficacy against a wide range of pathogens, including multidrug-resistant bacteria and fungi.[1] Biofilm-associated infections represent a major clinical challenge due to their inherent resistance to conventional antimicrobial therapies.[1] Alexidine's ability to both inhibit biofilm formation and eradicate established biofilms makes it a promising candidate for therapeutic and disinfectant applications.[2] These application notes provide a detailed protocol for assessing the biofilm eradication capabilities of Alexidine using a standard in vitro assay.
Mechanism of Action
The primary antimicrobial and antibiofilm mechanism of Alexidine centers on its rapid interaction with and disruption of the microbial cell membrane.[1][3] As a cationic molecule, Alexidine electrostatically interacts with negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria.[1][4][5] This interaction compromises membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[1][3] Beyond direct membrane damage, studies have shown that Alexidine can also downregulate the expression of genes associated with biofilm formation in pathogens like Acinetobacter baumannii.[1][6]
Caption: Proposed mechanism of Alexidine's antibiofilm activity.
Quantitative Data Summary
The following table summarizes the reported efficacy of Alexidine in inhibiting and eradicating biofilms of various microorganisms.
| Microorganism | Assay Type | Parameter | Concentration | Effect | Reference |
| Acinetobacter baumannii | Crystal Violet | MBIC | 12.5 µM | ≥93% inhibition of biofilm formation | [6] |
| Acinetobacter baumannii | Crystal Violet | MBEC | 25 - 100 µM | 60% - 77.4% eradication of pre-formed biofilms | [6] |
| Acinetobacter baumannii | Viability Assay | MBEC | 100 µM | ≥4 log10 fold reduction in viable cells | [6] |
| Candida albicans | - | Biofilm Eradication | 1.5 µg/mL | - | [2] |
| Candida auris | - | Biofilm Eradication | 3 µg/mL | - | [2] |
| Candida glabrata | - | Biofilm Eradication | 3 µg/mL | - | [2] |
| Candida parapsilosis | - | Biofilm Eradication | 1.5 µg/mL | - | [2] |
| Candida krusei | - | Biofilm Eradication | 3 µg/mL | - | [2] |
| Cryptococcus neoformans | - | Biofilm Eradication | 3 µg/mL | - | [2] |
| Aspergillus fumigatus | - | Biofilm Eradication | 6 µg/mL | - | [2] |
| Enterococcus faecalis | Dentin Block Assay | Eradication | 2% | Effective reduction of bacteria at 400 µm depth | [7] |
Detailed Experimental Protocols
This section provides a detailed protocol for determining the Minimum Biofilm Eradication Concentration (MBEC) of Alexidine against a target microorganism using the crystal violet assay for biomass quantification.
Materials:
-
96-well flat-bottom sterile polystyrene microtiter plates
-
Alexidine stock solution (concentration to be determined based on the target organism)
-
Appropriate sterile growth medium (e.g., Tryptic Soy Broth (TSB), Brain Heart Infusion (BHI))
-
Bacterial or fungal culture of the test organism
-
Sterile Phosphate Buffered Saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol or 30% Acetic Acid
-
Microplate reader
Protocol:
| Step | Procedure | Details and Notes |
| 1 | Prepare Bacterial Inoculum | Grow the microbial strain in a suitable broth overnight at 37°C. Adjust the culture to a concentration of approximately 1 x 10^6 CFU/mL in the appropriate growth medium. |
| 2 | Biofilm Formation | Add 200 µL of the prepared inoculum into the wells of a 96-well microtiter plate. Include a negative control (broth only) and a positive control (inoculum without Alexidine). Incubate the plate at 37°C for 24-48 hours to allow for mature biofilm formation. |
| 3 | Prepare Alexidine Dilutions | Prepare a serial dilution of Alexidine in the appropriate growth medium in a separate 96-well plate to achieve the desired final concentrations for the assay. |
| 4 | Alexidine Treatment | After the incubation period for biofilm formation, carefully remove the planktonic (free-floating) cells from the wells by aspiration or gentle decanting. Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells. Add 200 µL of the prepared Alexidine dilutions to the wells containing the established biofilms. Add fresh growth medium to the positive control wells. Incubate the plate at 37°C for 24 hours. |
| 5 | Crystal Violet Staining | Following treatment, discard the supernatant from all wells. Wash the wells three times with 200 µL of sterile distilled water to remove any remaining planktonic cells and media components. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes. |
| 6 | Solubilization | After staining, remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear. Invert the plate on a paper towel to dry. Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking. |
| 7 | Quantification | Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm (OD570) using a microplate reader. |
Data Analysis:
The percentage of biofilm eradication is calculated using the following formula:
% Eradication = [1 - (OD570 of treated well / OD570 of positive control well)] x 100
The Minimum Biofilm Eradication Concentration (MBEC) is defined as the lowest concentration of Alexidine that results in a significant reduction in biofilm biomass compared to the untreated positive control.
Experimental Workflow
Caption: Experimental workflow for the Alexidine biofilm eradication assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the Antibacterial Efficacy of Alexidine and Chlorhexidine Against Enterococcus Faecalis: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Alexidine in Human Plasma Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alexidine is a bisbiguanide antiseptic with potent antimicrobial and anti-biofilm properties.[1][2] It is utilized in various applications, including oral hygiene products and as an investigational anticancer agent that targets the mitochondrial phosphatase PTPMT1, inducing apoptosis in mammalian cells.[1] Given its therapeutic potential, a robust and reliable bioanalytical method is essential for pharmacokinetic and toxicokinetic studies. This application note describes a validated HPLC-MS/MS method for the quantification of Alexidine in human plasma, utilizing Alexidine-d10 as a stable isotope-labeled internal standard (IS). The method demonstrates high sensitivity, specificity, and reproducibility, adhering to the principles of bioanalytical method validation as outlined by regulatory agencies.
Mechanism of Action: Alexidine-Induced Apoptosis
Alexidine exerts its anticancer effects by selectively inhibiting PTPMT1, a mitochondrial protein tyrosine phosphatase.[1] This inhibition leads to a cascade of events culminating in apoptosis, or programmed cell death. A simplified representation of this signaling pathway is illustrated below.
References
Application Notes and Protocols for the Quantification of Alexidine in Biological Matrices using Alexidine-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexidine is a bisbiguanide antiseptic with potent antimicrobial and, more recently discovered, anticancer properties.[1] Its mechanism of action involves the disruption of microbial cell membranes and, in mammalian cells, the targeted inhibition of the mitochondrial phosphatase PTPMT1, leading to apoptosis.[1] As research into the therapeutic potential of alexidine expands, the need for a robust and reliable method to quantify its concentration in biological matrices is critical for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides a detailed protocol for the quantification of alexidine in biological matrices using a stable isotope-labeled internal standard, Alexidine-d10, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS assays, as it effectively compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision.[2][3]
Quantitative Data Summary
A validated LC-MS/MS method for the quantification of alexidine using this compound as an internal standard is expected to yield the following performance characteristics. The data presented in the tables below are representative and based on typical performance for similar assays.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.1 - 1000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 0.3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 50 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low QC | 0.3 | 85 - 115 | 85 - 115 |
| High QC | 800 | 85 - 115 | 85 - 115 |
Experimental Protocols
Materials and Reagents
-
Alexidine dihydrochloride (Reference Standard)
-
This compound dihydrochloride (Internal Standard)[4]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma, rat plasma)
Preparation of Stock and Working Solutions
-
Alexidine Stock Solution (1 mg/mL): Accurately weigh and dissolve alexidine dihydrochloride in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound dihydrochloride in methanol to obtain a final concentration of 1 mg/mL.
-
Alexidine Working Solutions: Prepare serial dilutions of the alexidine stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water to obtain a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Add 50 µL of the appropriate biological matrix to each tube.
-
Spike 5 µL of the appropriate alexidine working solution to the calibration and QC tubes. For unknown samples, add 5 µL of 50:50 (v/v) acetonitrile:water.
-
Add 150 µL of the this compound working solution (100 ng/mL) in acetonitrile to all tubes. This solution also acts as the protein precipitation agent.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | Alexidine: [M+2H]²⁺ > fragment |
| This compound: [M+2H]²⁺ > fragment |
Note: The exact m/z values for the precursor and product ions for both alexidine and this compound will need to be determined by direct infusion of the compounds into the mass spectrometer.
Visualizations
Caption: Workflow for the quantification of Alexidine in biological matrices.
Alexidine's mechanism of action in mammalian cancer cells involves the induction of apoptosis through the inhibition of the mitochondrial phosphatase PTPMT1.[1] Furthermore, studies have shown that alexidine can modulate immune responses, in part through the JNK signaling pathway.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Immunomodulatory effects of alexidine dihydrochloride on mammalian macrophages through the modulation of the JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Alexidine's Efficacy in Biofilm Disruption: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Alexidine, a bisbiguanide antiseptic, is demonstrating significant promise as a potent agent for the inhibition and eradication of microbial biofilms, a critical challenge in clinical and industrial settings. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the anti-biofilm properties of Alexidine. The following information, including quantitative data, experimental methodologies, and mechanistic insights, is designed to facilitate further research and development of Alexidine as a therapeutic strategy against persistent biofilm-associated infections.[1][2]
Quantitative Data on Alexidine's Anti-Biofilm Activity
The effectiveness of Alexidine against a range of microbial biofilms has been quantified in numerous studies. The data below summarizes key parameters such as Minimum Inhibitory Concentration (MIC), Minimum Biofilm Inhibitory Concentration (MBIC), and Minimum Biofilm Eradication Concentration (MBEC) for various pathogens.
Table 1: Antibacterial and Anti-biofilm Activity of Alexidine against Acinetobacter baumannii
| Parameter | Concentration (µM) | Efficacy | Reference |
| MIC | 3.125 | Inhibition of planktonic cell growth. | [2][3][4] |
| MBIC | 12.5 | ≥93% inhibition of biofilm formation. | [2][3][4] |
| MBEC | 25 - 100 | 60% - 77.4% eradication of pre-formed biofilms. | [2][3][4] |
Table 2: Antifungal and Anti-biofilm Activity of Alexidine against various Fungal Species
| Fungal Species | Planktonic MIC (µg/mL) | Biofilm Inhibition (µg/mL) | Pre-formed Biofilm Eradication (µg/mL) | Reference |
| Candida albicans | 1.5 | 1.5 | 1.5 | [2] |
| Candida auris | 3 | 3 | 3 | [2] |
| Candida glabrata | 3 | 3 | 3 | [2] |
| Candida parapsilosis | 1.5 | 1.5 | 1.5 | [2] |
| Candida krusei | 3 | 3 | 3 | [2] |
| Cryptococcus neoformans | 1.5 | 3 | 3 | [2] |
| Aspergillus fumigatus | 1.5 | 3 | 6 | [2] |
| Candida hemeulonii sensu stricto | 0.5 | 0.5 (78.69% inhibition) | 0.5 (71.42% eradication at 15 min) | [5][6][7] |
Table 3: Anti-biofilm Activity of Alexidine against Streptococcus mutans
| Alexidine Concentration | Kill Percentage of Biofilm | Eradication (100% kill) | Reference |
| 0.2% | >99% | Not specified | [8] |
| 0.5% | >99% | Not specified | [8] |
| 1% | >99% | Achieved in most specimens | [8] |
| 2% | >99% | Achieved in 10 out of 12 specimens | [8] |
Mechanism of Action
Alexidine's potent anti-biofilm activity stems from a multi-faceted mechanism that targets both the microbial cells and the biofilm structure.
-
Membrane Disruption: As a cationic molecule, Alexidine electrostatically interacts with negatively charged components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria.[1][9][10] This interaction disrupts membrane integrity, leading to increased permeability, leakage of essential intracellular components like nucleotides, and ultimately, cell death.[1][5][6][11]
-
Inhibition of Biofilm Formation: Alexidine has been shown to downregulate the expression of genes associated with biofilm formation in pathogens like Acinetobacter baumannii.[1][4]
-
Disruption of Virulence Traits in Fungi: In fungi such as Candida albicans, Alexidine reduces key virulence factors including cell surface hydrophobicity and adhesion to surfaces.[12]
-
Mitochondrial Targeting: In fungal cells, Alexidine's mechanism may also involve mitochondrial dysfunction, impairing energy production and cellular homeostasis, which contributes to biofilm disruption.[6][7][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibacterial and Antibiofilm Properties of the Alexidine Dihydrochloride (MMV396785) against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial and Antibiofilm Properties of the Alexidine Dihydrochloride (MMV396785) against Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alexidine as a Potent Antifungal Agent Against Candida HemeuloniiSensu Stricto - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of alexidine, chlorhexidine and cetrimide against Streptococcus mutans biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. journals.asm.org [journals.asm.org]
Alexidine: A Promising Agent in the Fight Against Multidrug-Resistant Pathogens
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Alexidine, a bisbiguanide antiseptic, is demonstrating significant potential as a therapeutic agent against multidrug-resistant (MDR) pathogens, a growing threat to global health. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of alexidine in combating these challenging infections.
Introduction to Alexidine's Antimicrobial Properties
Alexidine is a cationic antimicrobial agent that exhibits broad-spectrum activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the rapid disruption of the bacterial cell membrane integrity.[1] The positively charged alexidine molecule electrostatically interacts with negatively charged components of the bacterial cell membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[2][3] This interaction leads to increased membrane permeability, dissipation of the membrane potential, and ultimately, cell lysis and death.[4]
Beyond direct membrane damage, alexidine has also been shown to inhibit bacterial phosphatases, which could interfere with essential signaling pathways.[5] This dual mechanism of action makes alexidine a compelling candidate for further investigation as a standalone therapy or in combination with existing antibiotics.
Quantitative Efficacy of Alexidine
The in vitro efficacy of alexidine has been quantified against several MDR pathogens. The following tables summarize key quantitative data, including Minimum Inhibitory Concentration (MIC), Minimum Biofilm Inhibitory Concentration (MBIC), and Minimum Biofilm Eradication Concentration (MBEC).
| Pathogen | Strain(s) | MIC (µM) | Reference(s) |
| Acinetobacter baumannii | ATCC 19606, BC-5, 3-137, HK-45 | 3.125 | [6] |
| Enterococcus faecalis | ATCC 29212, D1 | Not specified in µM | [1] |
| Pathogen | Strain(s) | MBIC (µM) | MBEC (µM) | Biofilm Inhibition (%) | Biofilm Eradication (%) | Reference(s) |
| Acinetobacter baumannii | ATCC 19606, BC-5, 3-137, HK-45 | 12.5 | 25-100 | ≥93 | 60-77.4 | [6] |
Synergistic Applications with Conventional Antibiotics
A promising strategy to combat antimicrobial resistance is the use of combination therapies. Alexidine has shown synergistic or additive effects when combined with various antibiotics, potentially reducing the required therapeutic doses and overcoming resistance mechanisms.
| Pathogen | Antibiotic | FICI | Interpretation | Reference(s) |
| Acinetobacter baumannii | Colistin | 0.5 - 2.0 | Additive | [4] |
| Acinetobacter baumannii | Tigecycline | 0.19 - 6.90 | Indifference (mostly) | [7] |
| Acinetobacter baumannii | Vancomycin | ≤ 0.5 | Synergy | [6] |
| Acinetobacter baumannii | Trimethoprim | ≤ 0.5 | Synergy | [6] |
| Acinetobacter baumannii | Trimethoprim-sulfamethoxazole | ≤ 0.5 | Synergy | [6] |
| Staphylococcus aureus (MRSA) | Amoxicillin/Cefdinir | < 0.5 | Synergy | [8] |
| Staphylococcus aureus (MRSA) | Shikonin/Various Antibiotics | < 0.5 | Synergy | [9] |
| Pseudomonas aeruginosa | Tobramycin/Ceftazidime | ≤ 0.5 | Synergy | [10] |
Note: The Fractional Inhibitory Concentration Index (FICI) is interpreted as follows: ≤ 0.5 = Synergy; > 0.5 to 1.0 = Additive; > 1.0 to 4.0 = Indifference; > 4.0 = Antagonism.[8][11]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research into the applications of alexidine.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of alexidine that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Alexidine stock solution
-
Sterile 96-well microtiter plates
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Serial Dilution: Prepare serial two-fold dilutions of alexidine in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. Include a growth control well (no alexidine) and a sterility control well (no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of alexidine in which no visible growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Checkerboard Synergy Assay
This assay is used to evaluate the interaction between alexidine and another antimicrobial agent.
Materials:
-
As per MIC protocol, plus a second antimicrobial agent.
Procedure:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of alexidine horizontally and the second antimicrobial agent vertically. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation and Incubation: Inoculate and incubate the plate as described in the MIC protocol.
-
FICI Calculation: Determine the MIC of each agent alone and in combination. The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[8]
-
Interpretation: Interpret the FICI value as described in the synergy data table note.
Protocol 3: Biofilm Inhibition and Eradication Assays
These assays assess the ability of alexidine to prevent biofilm formation and destroy pre-formed biofilms.
Materials:
-
As per MIC protocol, plus Crystal Violet solution (0.1%) and a solubilizing agent (e.g., 30% acetic acid or ethanol).
Procedure (Inhibition):
-
Add serial dilutions of alexidine to the wells of a microtiter plate along with the bacterial inoculum.
-
Incubate for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the remaining biofilms with crystal violet for 15-20 minutes.
-
Wash away excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with an appropriate solvent.
-
Quantify the biofilm by measuring the absorbance at 570-595 nm.
Procedure (Eradication):
-
Allow biofilms to form in a 96-well plate for 24-48 hours.
-
Remove the planktonic cells and add fresh media containing serial dilutions of alexidine.
-
Incubate for a further 24 hours.
-
Wash, stain, and quantify the remaining biofilm as described for the inhibition assay.
Protocol 4: Bacterial Membrane Potential Assay using DiSC₃(5)
This protocol measures changes in bacterial membrane potential upon treatment with alexidine using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).[12][13]
Materials:
-
Bacterial culture in logarithmic growth phase
-
5 mM HEPES buffer with 5 mM glucose (pH 7.2)
-
DiSC₃(5) stock solution (in DMSO)
-
Valinomycin (as a positive control for depolarization)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Cell Preparation: Harvest bacterial cells from a mid-log phase culture by centrifugation. Wash the cells twice with HEPES buffer and resuspend to an OD₆₀₀ of 0.05.
-
Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 0.5-2 µM and incubate in the dark with shaking for 30-60 minutes to allow the dye to partition into the bacterial membranes.
-
Fluorescence Measurement: Transfer the cell suspension to a cuvette or a black-walled 96-well plate. Monitor the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).
-
Treatment: Add alexidine to the desired final concentration and continue to record the fluorescence. An increase in fluorescence indicates membrane depolarization.
-
Positive Control: In a separate sample, add valinomycin to induce complete depolarization and record the maximum fluorescence.
Visualizing Alexidine's Mechanisms and Workflows
To further elucidate the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Proposed mechanism of alexidine-induced bacterial cell death.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Putative signaling pathway of alexidine in bacteria.
Conclusion
Alexidine presents a multifaceted approach to combating multidrug-resistant pathogens through its potent membrane-disrupting activity and potential inhibition of key bacterial enzymes. The synergistic effects observed with conventional antibiotics highlight its promise in combination therapies. The provided data and protocols offer a solid foundation for further research and development of alexidine as a valuable tool in the ongoing battle against antimicrobial resistance.
References
- 1. Synergistic Killing and Re-Sensitization of Pseudomonas aeruginosa to Antibiotics by Phage-Antibiotic Combination Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colistin potentiation in multidrug-resistant Acinetobacter baumannii by a non-cytotoxic guanidine derivative of silver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. In Vitro Synergy of Colistin Combinations against Colistin-Resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the synergistic effect of a combination of colistin and tigecycline against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic bactericidal activity of a novel dual β-lactam combination against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Antibacterial Activity with Conventional Antibiotics and Mechanism of Action of Shikonin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination antibiotics against Pseudomonas aeruginosa, representing common and rare cystic fibrosis strains from different Irish clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic activities of colistin combined with other antimicrobial agents against colistin-resistant Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbiologyresearch.org [microbiologyresearch.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Alexidine-d10 in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively overcome matrix effects in mass spectrometry using Alexidine-d10 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my results?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix, such as salts, phospholipids, or proteins from plasma or urine.[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[3][4]
Q2: Why is this compound recommended as an internal standard to counteract matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard of Alexidine. SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis.[3] Because this compound has nearly identical chemical and physical properties to the unlabeled Alexidine, it co-elutes and experiences the same degree of ionization suppression or enhancement.[2][5] By normalizing the analyte signal to the internal standard signal, variability introduced by the matrix effect is effectively compensated for, leading to more accurate and reliable results.[3][5]
Q3: Can I use a structural analog of Alexidine as an internal standard instead of this compound?
A3: While structural analogs can be used, they are generally less effective at compensating for matrix effects than a SIL internal standard like this compound.[3] This is because their chromatographic retention times and ionization efficiencies may differ from Alexidine, meaning they may not experience the identical matrix effect.[6] For the most robust and reliable method, a SIL internal standard is the preferred choice.[5]
Q4: What are the key considerations when using a deuterated internal standard like this compound?
A4: While highly effective, there are considerations for using deuterated standards. A significant number of deuterium atoms can sometimes cause a slight shift in retention time compared to the non-labeled analyte (the "deuterium isotope effect").[6] If the analyte and this compound do not co-elute perfectly, they may experience different matrix effects, which can compromise accuracy.[6] It is crucial to verify co-elution during method development. Additionally, the purity of the SIL internal standard is critical, as any unlabeled impurity can lead to artificially high analyte concentrations.[6]
Troubleshooting Guides
Issue 1: High variability in analyte response across different samples.
This issue often points to inconsistent matrix effects between different sample lots or sources.
-
Troubleshooting Steps:
-
Confirm Use of this compound: Ensure that this compound is being consistently added to all samples, including calibration standards and quality controls (QCs).
-
Evaluate Matrix Factor: Conduct a post-extraction addition experiment (see Experimental Protocols) to quantify the extent of ion suppression or enhancement across different matrix lots.[1]
-
Enhance Sample Cleanup: If significant variability is observed, a more rigorous sample preparation method may be needed to remove interfering components. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) over simple protein precipitation.
-
Optimize Chromatography: Modify your LC method to better separate Alexidine from co-eluting matrix components.[1] This could involve changing the analytical column, adjusting the mobile phase composition, or modifying the gradient.[1]
-
Issue 2: Inconsistent or unexpectedly low/high this compound signal.
A variable internal standard response indicates that the matrix effect is not being tracked consistently, or that there may be an issue with the internal standard itself.
-
Troubleshooting Steps:
-
Check for Co-elution: Verify that Alexidine and this compound are co-eluting. A slight chromatographic separation can cause them to be affected differently by matrix components.[6]
-
Investigate Sample Preparation: Inconsistent extraction recovery between the analyte and the internal standard can lead to variable IS response.[6] Ensure the sample preparation technique is robust and reproducible.
-
Prepare Fresh Solutions: The internal standard stock or working solutions may have degraded. Prepare fresh solutions of this compound and re-evaluate.
-
Verify Spiking Consistency: Ensure the pipette or automated liquid handler used for adding the internal standard is calibrated and functioning correctly. Inconsistent spiking is a common source of variability.
-
Issue 3: Method fails validation for matrix effect with different biological lots.
This indicates that the method is susceptible to inter-subject or inter-lot variability in the matrix composition.[1]
-
Troubleshooting Steps:
-
Quantify Inter-Lot Variability: Use the matrix factor assessment protocol (see Experimental Protocols) with at least six different lots of the biological matrix to determine the range of ion suppression/enhancement.[2]
-
Improve Chromatographic Separation: Focus on achieving baseline separation of Alexidine from any interfering peaks that appear in some lots but not others.[1]
-
Consider a Different Ionization Technique: If using electrospray ionization (ESI), which is more prone to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI) if your analyte is amenable.[1]
-
Data Presentation
Table 1: Matrix Factor (MF) of Alexidine in Different Plasma Lots (Without Internal Standard)
| Plasma Lot | Analyte Response (Spiked Post-Extraction) | Analyte Response (In Solvent) | Matrix Factor (A/B) |
| Lot 1 | 85,600 | 110,000 | 0.78 |
| Lot 2 | 60,500 | 110,000 | 0.55 |
| Lot 3 | 99,000 | 110,000 | 0.90 |
| Lot 4 | 71,500 | 110,000 | 0.65 |
| Lot 5 | 52,800 | 110,000 | 0.48 |
| Lot 6 | 91,300 | 110,000 | 0.83 |
| Mean | 0.70 | ||
| %RSD | 24.5% | ||
| This table illustrates significant and variable ion suppression across different plasma lots when an internal standard is not used, as indicated by the high relative standard deviation (%RSD) of the matrix factor. |
Table 2: IS-Normalized Matrix Factor Using this compound
| Plasma Lot | Analyte MF | IS (this compound) MF | IS-Normalized MF (Analyte MF / IS MF) |
| Lot 1 | 0.78 | 0.77 | 1.01 |
| Lot 2 | 0.55 | 0.56 | 0.98 |
| Lot 3 | 0.90 | 0.91 | 0.99 |
| Lot 4 | 0.65 | 0.64 | 1.02 |
| Lot 5 | 0.48 | 0.49 | 0.98 |
| Lot 6 | 0.83 | 0.82 | 1.01 |
| Mean | 1.00 | ||
| %RSD | 1.8% | ||
| This table demonstrates that when this compound is used as an internal standard, the IS-normalized matrix factor is consistently close to 1.0 with a very low %RSD, indicating effective compensation for the variable matrix effects observed in Table 1. |
Experimental Protocols
Protocol: Assessment of Matrix Factor
This protocol is used to quantify the extent of matrix-induced ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Alexidine) and the internal standard (this compound) into the final reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and internal standard into the extracted matrix supernatant at the same final concentration as Set A.[1]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before extraction at the same concentration. (This set is used to determine recovery, but is not needed for the matrix factor calculation itself).[1]
-
-
Analyze Samples: Inject all samples from Set A and Set B into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
-
Calculate IS-Normalized Matrix Factor:
-
First, calculate the MF for the internal standard: IS MF = (Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)
-
Then, normalize the analyte MF: IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Evaluate Results: The %RSD of the IS-Normalized MF across the different matrix lots should be ≤15% to confirm that the matrix effect is adequately compensated.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. waters.com [waters.com]
Technical Support Center: Quantification of Alexidine by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of LC-MS/MS parameters for the quantification of Alexidine. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What are the expected precursor ions for Alexidine in positive electrospray ionization (ESI) mode?
Based on its chemical structure, Alexidine readily forms multiply charged ions in positive ESI mode. The most commonly observed precursor ions are the doubly charged molecule ([M+2H]²⁺) at a mass-to-charge ratio (m/z) of 255.25 and the singly charged molecule ([M+H]⁺) at an m/z of 509.5 . A peak around m/z 545.45 has also been observed, which may correspond to an adduct.[1][2] For quantitative analysis, the doubly charged ion is often preferred due to its typically higher abundance and stability.
2. What are the recommended multiple reaction monitoring (MRM) transitions for Alexidine?
While specific, validated MRM transitions for Alexidine are not widely published, we can predict probable fragmentation patterns based on its structure and by analogy to the similar bisbiguanide compound, Chlorhexidine. For Chlorhexidine, a common transition is m/z 505.0 → 335.3.[3]
-
Precursor Ion: The doubly charged ion, [M+2H]²⁺ at m/z 255.25 , is a good candidate for the precursor ion.
-
Predicted Product Ions: Fragmentation of the biguanide structures is expected. Common fragmentation pathways involve cleavage of the alkyl chains and the biguanide groups. Predicted product ions could include fragments around m/z 170 and m/z 85 .
It is crucial to perform a product ion scan on an Alexidine standard to confirm the exact m/z of the most abundant and stable product ions and to optimize collision energies for maximum sensitivity.
3. How should I prepare biological samples (e.g., plasma, blood) for Alexidine quantification?
Due to its cationic and basic nature, Alexidine requires specific sample preparation techniques to ensure good recovery and minimize matrix effects. Two common approaches are protein precipitation (PPT) and solid-phase extraction (SPE).
-
Protein Precipitation (PPT): This is a simpler and faster method.
-
Protocol: Add a 2:1 or 3:1 ratio of a cold organic solvent (e.g., acetonitrile or methanol) to the plasma or blood sample.[4] For whole blood, a hemolysis step prior to precipitation may be necessary to release any drug bound to red blood cells.[5] After vortexing and centrifugation, the supernatant can be diluted and injected or further processed.
-
-
Solid-Phase Extraction (SPE): This method provides a cleaner extract and can concentrate the analyte.
4. What type of internal standard (IS) is suitable for Alexidine analysis?
The ideal internal standard is a stable isotope-labeled (SIL) version of Alexidine (e.g., Alexidine-d8). SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus providing the most accurate quantification.[7] If a SIL-IS is not available, a structural analog with similar chemical properties, such as a different bisbiguanide compound not present in the samples, could be used.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal for Alexidine | 1. Incorrect precursor/product ion selection.2. Inefficient ionization.3. Poor extraction recovery.4. Alexidine degradation. | 1. Confirm the precursor ion (m/z 255.25 or 509.5) and perform a product ion scan to identify the most intense fragments.2. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase pH is acidic to promote protonation.3. Evaluate your sample preparation method for analyte loss. Consider using SPE for better recovery and cleanup.[5][6]4. Check the stability of Alexidine in your sample matrix and processing conditions. |
| High Background Noise or Matrix Effects | 1. Insufficient sample cleanup.2. Co-eluting endogenous compounds. | 1. Switch from protein precipitation to a more rigorous cleanup method like solid-phase extraction (SPE).[6]2. Optimize the chromatographic gradient to better separate Alexidine from interfering matrix components. |
| Poor Peak Shape (Tailing, Broadening) | 1. Secondary interactions with the analytical column.2. Inappropriate mobile phase. | 1. Use a column with low silanol activity. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help, but check for ion suppression.2. Ensure the mobile phase is sufficiently acidic (e.g., contains 0.1% formic acid) to keep Alexidine protonated. |
| Inconsistent Results or Poor Reproducibility | 1. Variability in sample preparation.2. Lack of an appropriate internal standard.3. Instrument instability. | 1. Automate sample preparation steps where possible. Ensure consistent timing and volumes.2. Use a stable isotope-labeled internal standard for the most reliable correction of variability.[7]3. Perform regular system suitability tests to monitor instrument performance. |
Experimental Protocols
Table 1: Recommended LC-MS/MS Parameters for Alexidine Quantification
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute Alexidine, then wash and re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion ([M+2H]²⁺) | m/z 255.25 |
| Product Ions | To be determined by product ion scan (predicted m/z ~170, ~85) |
| Collision Energy | To be optimized for each transition |
| Internal Standard | Alexidine-d8 (or a suitable structural analog) |
Detailed Methodologies
1. Product Ion Scan for MRM Transition Identification
-
Prepare a standard solution of Alexidine (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer or inject it onto the LC system.
-
Set the mass spectrometer to perform a product ion scan of the precursor ion m/z 255.25.
-
Identify the most abundant and stable product ions from the resulting spectrum.
-
Create MRM methods for the most promising precursor-product ion pairs.
-
Perform collision energy optimization for each MRM transition by ramping the collision energy and monitoring the signal intensity to find the optimal value.
2. Sample Preparation Protocol: Protein Precipitation
-
To 100 µL of plasma or whole blood in a microcentrifuge tube, add 10 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid.[4]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Alexidine quantification.
Caption: Troubleshooting decision tree for Alexidine analysis.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. opendata.uni-halle.de [opendata.uni-halle.de]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Technical Tip: Protein Precipitation [phenomenex.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. restek.com [restek.com]
Technical Support Center: Troubleshooting Alexidine-d10 Signal Suppression in Electrospray Ionization
Welcome to the technical support center for Alexidine-d10 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to signal suppression in electrospray ionization (ESI) mass spectrometry (MS) when using this compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3] The "matrix" includes all components in a sample other than the analyte of interest, such as salts, phospholipids, and proteins.[1][4] ESI is particularly susceptible to these effects.[3][5]
Q2: I am using a deuterated internal standard (this compound). Shouldn't this correct for ion suppression?
Ideally, a deuterated internal standard (IS) like this compound should co-elute with the non-labeled analyte (Alexidine) and experience the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification.[1] However, this is not always the case. "Differential ion suppression" can occur, where the analyte and the deuterated IS are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between them, often due to the "deuterium isotope effect," which can alter the physicochemical properties of the molecule.[1]
Q3: What are the common causes of ion suppression for a compound like this compound?
Common causes of ion suppression include:
-
Co-eluting Matrix Components: Endogenous substances from biological samples (e.g., phospholipids, salts, proteins) can interfere with the ionization of this compound.[2][4]
-
Mobile Phase Additives: Non-volatile buffers or ion-pairing agents like trifluoroacetic acid (TFA) can significantly suppress the ESI signal.[2][6][7][8] Formic acid is generally a more MS-friendly choice.[9]
-
High Analyte Concentration: At high concentrations, Alexidine itself can cause self-suppression.[2][9]
-
Competition for Ionization: In the ESI source, co-eluting compounds can compete with this compound for charge or for access to the droplet surface, hindering its transition into the gas phase.[2][5]
Q4: How can I detect and assess the extent of ion suppression in my assay?
Two primary methods are used to evaluate ion suppression:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression occurs.[1][10]
-
Quantitative Matrix Effect Assessment: This method, also known as the post-extraction spike method, quantifies the extent of ion suppression by comparing the signal of an analyte spiked into an extracted blank matrix to the signal of the analyte in a clean solvent.[4][5] A matrix factor of <1 indicates signal suppression.[4]
Troubleshooting Guides
Problem 1: Inconsistent or inaccurate quantitative results despite using this compound as an internal standard.
-
Possible Cause: Differential ion suppression between Alexidine and this compound.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of Alexidine and this compound. A visible separation in their retention times is a strong indicator of a problem.[1]
-
Optimize Chromatography: Adjust the gradient, flow rate, or column chemistry to achieve better co-elution. The goal is to have both the analyte and the IS elute in a region with minimal and consistent matrix effects.
-
Evaluate Matrix Effects Quantitatively: Perform a quantitative matrix effect assessment for both Alexidine and this compound individually to see if they are suppressed to the same extent.
-
Problem 2: Low or no signal for this compound, even in clean solutions.
-
Possible Cause: Suboptimal ESI source conditions or mobile phase incompatibility.
-
Troubleshooting Steps:
-
Optimize Source Parameters: Infuse a standard solution of this compound and optimize ESI parameters such as capillary voltage, gas flows (nebulizing and drying gas), and source temperature.[11][12]
-
Check Mobile Phase Composition: Ensure the mobile phase contains a suitable modifier for positive ionization, such as 0.1% formic acid. Avoid non-volatile salts or strong ion-pairing agents.[7][8] Some studies suggest ammonium fluoride can improve sensitivity in certain cases.[13]
-
Inspect for Contamination: Clean the ESI source components as contamination can lead to signal instability and suppression.[12]
-
Problem 3: High variability in this compound signal across a batch of samples.
-
Possible Cause: Inconsistent sample cleanup leading to variable matrix effects.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Enhance the sample cleanup procedure to more effectively remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at reducing matrix effects than protein precipitation.[9]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.[9]
-
Check for Carryover: Inject a blank sample after a high concentration sample to ensure that there is no carryover affecting the subsequent injections.
-
Data Presentation
Table 1: Illustrative Quantitative Matrix Effect Assessment for Alexidine and this compound.
| Analyte | Peak Area (Neat Solution, A) | Peak Area (Post-Spiked Blank Matrix, B) | Matrix Factor (B/A) | % Ion Suppression (1 - B/A) * 100 |
| Alexidine | 1,250,000 | 875,000 | 0.70 | 30% |
| This compound | 1,310,000 | 720,500 | 0.55 | 45% |
| Data is for illustrative purposes only. |
Table 2: Example HPLC Gradient for Alexidine Analysis.
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 5.0 | 10 | 90 | 0.4 |
| 6.0 | 10 | 90 | 0.4 |
| 6.1 | 95 | 5 | 0.4 |
| 8.0 | 95 | 5 | 0.4 |
| This is a hypothetical gradient and should be optimized for your specific application. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
-
Prepare Solutions:
-
Solution A: Prepare a standard of Alexidine and this compound in the mobile phase at a concentration representative of the mid-range of your calibration curve.
-
Solution B: Extract a blank matrix sample (e.g., plasma, urine) using your validated sample preparation method. Spike the extracted blank matrix with the same concentration of Alexidine and this compound as in Solution A.
-
-
Analysis: Inject both solutions into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculation:
-
Calculate the Matrix Factor (MF) for each compound: MF = Peak Area in Solution B / Peak Area in Solution A.
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[4]
-
The Internal Standard (IS) normalized MF should be close to 1 for the method to be considered free of significant matrix effects.
-
Protocol 2: Post-Column Infusion for Identifying Ion Suppression Zones
-
Setup:
-
Use a T-piece to connect the output of the LC column and a syringe pump to the ESI source of the mass spectrometer.
-
The syringe pump will continuously infuse a standard solution of this compound at a low, constant flow rate (e.g., 5-10 µL/min).
-
-
Procedure:
-
Begin infusing the this compound solution to obtain a stable baseline signal.
-
Inject an extracted blank matrix sample onto the LC column.
-
-
Analysis:
Visualizations
Caption: Troubleshooting workflow for differential ion suppression.
Caption: Experimental setup for post-column infusion analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of isotope labeled internal standards and derivatatizing agents for mass spectrometry based quantitation of quorum sensing molecules. | RTI [rti.org]
- 3. scribd.com [scribd.com]
- 4. Analysis of polyhexamethylene biguanide and alexidine in contact lens solutions using capillary electrophoresis, ultra-performance liquid chromatography and quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. irl.umsl.edu [irl.umsl.edu]
- 8. mdpi.com [mdpi.com]
- 9. HPLC Method for Analysis of Alexidine on BIST B+ Column | SIELC Technologies [sielc.com]
- 10. HPLC Method for Separation Alexidine and Polyhexanide on BIST B+ Column | SIELC Technologies [sielc.com]
- 11. Synthesis and biochemical evaluation of highly enantiomerically pure (R,R)- and (S,S)-alexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an LC-MS/MS method for determining the pharmacokinetics of clonidine following oral administration of Zhenju antihypertensive compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Alexidine Recovery from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Alexidine from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting Alexidine from plasma samples?
A1: The three main techniques for extracting small molecules like Alexidine from biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the desired level of sample cleanup, required sensitivity, and available equipment.
Q2: What are the key physicochemical properties of Alexidine to consider during extraction?
A2: Alexidine is a cationic bisbiguanide antiseptic. Its chemical structure includes two bulky ethylhexyl groups, giving it a lipophilic character. As a basic compound, its ionization state is pH-dependent. These properties are crucial for optimizing its partitioning between aqueous and organic phases during LLE and its retention on and elution from SPE sorbents.
Q3: How does plasma protein binding affect Alexidine recovery?
Q4: I am observing low and inconsistent recovery of Alexidine. What are the common causes?
A4: Low and variable recovery can stem from several factors, including:
-
Inefficient protein precipitation: Leading to co-precipitation of Alexidine with plasma proteins.
-
Suboptimal pH: The pH of the sample can affect the ionization state of Alexidine, influencing its solubility and interaction with extraction materials.
-
Inappropriate solvent selection: The choice of organic solvent in LLE or the wash and elution solvents in SPE is critical for efficient extraction.
-
Incomplete elution: Alexidine may be irreversibly bound to the SPE sorbent if the elution solvent is not strong enough.
-
Analyte instability: Alexidine may degrade during sample processing or storage.
Troubleshooting Guides
Low Recovery after Protein Precipitation (PPT)
| Possible Cause | Troubleshooting Step | Recommendation |
| Incomplete Protein Precipitation | Optimize the ratio of precipitating solvent to plasma. | Start with a 3:1 or 4:1 (v/v) ratio of cold acetonitrile or methanol to plasma. Ensure vigorous vortexing immediately after adding the solvent to create a fine, dispersed precipitate. |
| Co-precipitation of Alexidine | Experiment with different precipitating agents. | While acetonitrile is common, methanol or a mixture of solvents might be more effective. Consider performing the precipitation at a lower temperature (e.g., on ice) to enhance protein removal. |
| Analyte Adsorption to Precipitated Protein | Adjust the pH of the sample before adding the precipitating solvent. | Since Alexidine is a basic compound, acidifying the sample slightly may help to keep it in a more soluble, ionized form, reducing its affinity for the precipitated proteins. |
Low Recovery after Liquid-Liquid Extraction (LLE)
| Possible Cause | Troubleshooting Step | Recommendation |
| Suboptimal pH of the Aqueous Phase | Adjust the pH of the plasma sample. | For a basic compound like Alexidine, increase the pH of the plasma sample to a more alkaline state (e.g., using a small amount of ammonium hydroxide) to neutralize it and promote partitioning into the organic solvent. |
| Inappropriate Extraction Solvent | Test a range of organic solvents with varying polarities. | Solvents like methyl tert-butyl ether (MTBE), diethyl ether, or ethyl acetate are common choices. A mixture of solvents may also improve recovery. |
| Insufficient Mixing | Ensure thorough mixing of the aqueous and organic phases. | Vortex vigorously for at least 2-3 minutes to maximize the surface area for extraction. |
| Emulsion Formation | Employ techniques to break the emulsion. | Centrifuge at a higher speed, add salt (salting out), or gently heat or cool the sample. |
Low Recovery after Solid-Phase Extraction (SPE)
| Possible Cause | Troubleshooting Step | Recommendation |
| Inappropriate Sorbent Material | Select a sorbent based on the physicochemical properties of Alexidine. | A C18 or a mixed-mode cation exchange sorbent would be a logical starting point for a basic and lipophilic compound like Alexidine. |
| Suboptimal Sample Loading Conditions | Adjust the pH of the plasma sample before loading. | To enhance retention on a reversed-phase (e.g., C18) sorbent, the pH of the sample should be adjusted to ensure Alexidine is in its least polar (neutral) form. |
| Ineffective Wash Steps | Optimize the wash solvent. | The wash solvent should be strong enough to remove interferences but weak enough to not elute Alexidine. Start with a weak organic solvent in water. |
| Incomplete Elution | Optimize the elution solvent. | The elution solvent must be strong enough to disrupt the interaction between Alexidine and the sorbent. For a basic compound on a reversed-phase sorbent, this may involve using a high percentage of organic solvent with an acidic or basic modifier. |
Quantitative Data Summary
While specific quantitative recovery data for Alexidine from plasma is not extensively available in peer-reviewed literature, the following table provides typical recovery ranges that can be expected for small molecules with similar properties using different extraction techniques. These values should be used as a general guideline, and method optimization is crucial to achieve the best results for Alexidine.
| Extraction Method | Typical Recovery Range (%) | Key Considerations |
| Protein Precipitation (PPT) | 70 - 90 | Simple and fast, but may result in less clean extracts (matrix effects). Recovery can be affected by co-precipitation. |
| Liquid-Liquid Extraction (LLE) | 80 - 100+ | Can provide cleaner extracts than PPT. Recovery is highly dependent on pH and solvent selection. |
| Solid-Phase Extraction (SPE) | > 90 | Generally provides the cleanest extracts and high, reproducible recovery. Requires more method development. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable solvent.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample in a glass tube, add a small volume of a basifying agent (e.g., 20 µL of 1M ammonium hydroxide).
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Cap the tube and vortex for 3 minutes to ensure thorough extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Condition the Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Dilute 200 µL of plasma with 200 µL of water (adjust pH if necessary) and load it onto the conditioned cartridge.
-
Wash the Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute Alexidine: Elute Alexidine with 1 mL of methanol containing 1% formic acid.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Visualizations
Alexidine Extraction Workflow
Caption: General workflows for Alexidine extraction from plasma.
Alexidine and Toll-Like Receptor (TLR) Signaling
Alexidine has been shown to bind to components of bacterial cell walls, such as lipopolysaccharide (LPS), which are known to activate Toll-like receptors (TLRs), key players in the innate immune response.[1] The following diagram illustrates a simplified TLR4 signaling pathway initiated by LPS.
Caption: Simplified TLR4 signaling pathway and the inhibitory role of Alexidine.
References
Troubleshooting Poor Peak Shape for Alexidine in Chromatography: A Technical Support Guide
Welcome to the technical support center for troubleshooting poor peak shape in the chromatographic analysis of Alexidine. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for Alexidine?
As a cationic and basic compound, Alexidine is prone to strong interactions with residual silanol groups on the surface of silica-based reversed-phase columns. This secondary interaction is a primary cause of peak tailing, a common manifestation of poor peak shape.[1][2]
Q2: My Alexidine peak is tailing. What are the first things I should check?
When encountering peak tailing for Alexidine, begin by systematically investigating the following:
-
Mobile Phase pH: Ensure the pH is appropriately low to keep Alexidine protonated and minimize interaction with silanol groups.[1][3][4]
-
Column Condition: An old or contaminated column can lead to poor peak shape.[3][5]
-
Sample Overload: Injecting too concentrated a sample can saturate the column, causing peak asymmetry.[4][6][7]
Q3: Can the sample solvent affect the peak shape of Alexidine?
Yes, the composition of the sample solvent is critical. If the sample solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause band broadening and distorted peak shapes.[3][8] It is always best to dissolve the sample in the initial mobile phase or a weaker solvent.
Troubleshooting Guides
Issue 1: Alexidine Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Secondary Silanol Interactions | Lower the mobile phase pH to between 2 and 3. This protonates the silanol groups, reducing their interaction with the cationic Alexidine.[1][3][4] Alternatively, use an end-capped column or a column with a different stationary phase (e.g., polymer-based).[2] | Mobile Phase pH Adjustment: Prepare a mobile phase with a suitable buffer (e.g., phosphate or acetate) and adjust the pH using an acid like phosphoric acid or formic acid. |
| Column Contamination or Degradation | Flush the column with a strong solvent wash sequence. If the problem persists, the column may be degraded and require replacement.[3][5] | Column Washing Protocol: 1. Disconnect the column from the detector. 2. Flush with 20 column volumes of water. 3. Flush with 20 column volumes of acetonitrile. 4. Flush with 20 column volumes of isopropanol. 5. Equilibrate the column with the initial mobile phase conditions. |
| Sample Overload | Reduce the injection volume or dilute the sample.[4][6][7] | Sample Dilution: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each to determine the optimal concentration that results in a symmetrical peak. |
| Metal Chelation | Alexidine can chelate with metal ions present in the sample, mobile phase, or HPLC system, leading to tailing. Add a small amount of a chelating agent like EDTA to the mobile phase. | Mobile Phase with EDTA: Prepare the mobile phase and add EDTA at a final concentration of 0.1-0.5 mM. |
Issue 2: Alexidine Peak Fronting
Peak fronting, where the initial part of the peak is sloped, is less common for basic compounds like Alexidine but can still occur.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Sample Overload | As with tailing, injecting too much sample can lead to fronting. Reduce the injection volume or dilute the sample.[4][6][7] |
| Poorly Packed Column Bed | Voids or channels in the column packing can cause peak fronting.[2] Replace the column with a new one. |
| Sample Solvent Stronger than Mobile Phase | The sample may be eluting too quickly and in a broad band. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase strength.[3][8] |
Experimental Workflows and Signaling Pathways
To aid in your troubleshooting process, the following diagrams illustrate the logical workflow for diagnosing poor peak shape and the chemical interactions at play.
Caption: A logical workflow for troubleshooting poor peak shape for Alexidine.
Caption: The effect of mobile phase pH on the interaction between Alexidine and silanol groups.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Alexidine-d10 stability in different solvent compositions
This technical support center provides guidance on the stability of Alexidine-d10 in various solvent compositions. The following information is intended to assist researchers, scientists, and drug development professionals in ensuring the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A: Solid this compound should be stored in a cool, dry, and well-ventilated area, protected from environmental extremes.[1] For long-term stability, it is recommended to store the desiccated powder at -20°C.[2][3] Under these conditions, the compound is expected to be stable for at least three to four years.[4][5][6]
Q2: What solvents can be used to prepare this compound stock solutions?
A: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[4][7] Solubility in these solvents is reported to be approximately 16 mg/mL in DMSO, 11 mg/mL in ethanol, and 5 mg/mL in DMF.[4][7] For in vivo experiments, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6][8]
Q3: How should I prepare aqueous solutions of this compound?
A: this compound is sparingly soluble in aqueous buffers. To achieve the desired concentration in an aqueous medium, it is recommended to first dissolve the compound in DMSO and then perform a stepwise dilution with the aqueous buffer of choice, such as phosphate-buffered saline (PBS).[7]
Q4: What is the stability of this compound in different solvent stock solutions?
A: The stability of this compound in stock solutions depends on the solvent and storage temperature. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
Issue 1: Precipitation is observed when preparing an aqueous solution from a DMSO stock.
-
Cause: The solubility of this compound is significantly lower in aqueous solutions compared to DMSO. Adding the DMSO stock too quickly to the aqueous buffer can cause the compound to crash out of solution.
-
Solution: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring. Warming the solution slightly and/or sonication may also aid in dissolution.[9] Ensure the final concentration in the aqueous solution does not exceed its solubility limit.
Issue 2: Inconsistent results are obtained from experiments using a previously prepared stock solution.
-
Cause: The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.
-
Solution: Prepare fresh stock solutions for critical experiments. If using a previously prepared stock, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. It is advisable to aliquot stock solutions into single-use volumes.
Issue 3: The color of the this compound solution has changed over time.
-
Cause: A change in color may indicate degradation of the compound.
-
Solution: Discard the solution and prepare a fresh one from solid material. Ensure that the storage conditions, including temperature and protection from light, are appropriate for the solvent used.
Data Summary
Table 1: Solubility of Alexidine Dihydrochloride in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥16 mg/mL | [4][7] |
| Ethanol | ~11 mg/mL | [4][7] |
| DMF | ~5 mg/mL | [4][7] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.50 mg/mL | [4][7] |
Table 2: Recommended Storage Conditions for Alexidine Dihydrochloride Stock Solutions
| Solvent | Storage Temperature | Recommended Duration | Reference |
| DMSO | -80°C | Up to 1 year | [5][6] |
| DMSO | -20°C | Up to 1 month | [5][9] |
| Aqueous Solutions | Room Temperature or 4°C | Not recommended for more than one day | [7] |
Note: The stability of this compound is expected to be comparable to that of Alexidine dihydrochloride. However, for critical applications, it is recommended to perform independent stability assessments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[6]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[5][6][9]
Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
In a separate sterile tube, add the required volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.
-
Ensure the final DMSO concentration in the working solution is compatible with your experimental system.
-
Use the freshly prepared aqueous working solution on the same day.[9] Do not store aqueous solutions for more than one day.[7]
Visualizations
Caption: Workflow for the preparation and storage of this compound solutions.
Caption: Troubleshooting guide for common issues with this compound solutions.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. ≥95% (HPLC), PTPMT1 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Alexidine dihydrochloride | Antifungal | Apoptosis | TargetMol [targetmol.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Selecting the right concentration of Alexidine-d10 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Alexidine-d10 as an internal standard in their analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound as an internal standard (IS)?
This compound, as a stable isotope-labeled (SIL) internal standard, is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its primary function is to compensate for variability during sample preparation and analysis. By adding a known and constant concentration of this compound to all samples, calibrators, and quality controls, it helps to correct for:
-
Matrix Effects: Variations in the sample matrix that can suppress or enhance the ionization of the analyte.[1][2]
-
Extraction Recovery: Losses of the analyte during sample preparation steps.
-
Injection Volume Variability: Inconsistencies in the volume of sample injected into the analytical instrument.[3][4]
-
Instrument Response Fluctuation: Drifts or changes in the mass spectrometer's sensitivity over the course of an analytical run.[4][5]
Q2: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?
Stable isotope-labeled internal standards like this compound are preferred because their physicochemical properties are nearly identical to the analyte of interest (Alexidine).[2] This similarity ensures that both compounds behave almost identically during chromatography and ionization, leading to more accurate and precise quantification.[2][6][7] Key advantages include:
-
Co-elution: The SIL-IS and the analyte elute at virtually the same retention time, ensuring they experience the same matrix effects.[2]
-
Similar Ionization Efficiency: Both compounds ionize similarly in the mass spectrometer source, providing better compensation for matrix-induced signal suppression or enhancement.
-
Comparable Extraction Recovery: Any loss of the analyte during sample preparation is mirrored by a proportional loss of the SIL-IS.
Q3: What are the acceptance criteria for internal standard response variability?
Regulatory bodies like the FDA and EMA have guidelines for monitoring internal standard response. While there isn't a strict universal rule, the following are generally accepted practices:
-
Blank and Zero Samples: The response of any interfering peak at the retention time of the internal standard in a blank sample should be ≤ 5% of the mean internal standard response in the calibrators and QCs.[1]
-
Study Samples vs. Calibrators/QCs: The internal standard response in study samples should be within a certain percentage of the mean response of the calibrators and QCs. An investigation is often triggered if the response of a study sample deviates by more than 30%.[1] Some laboratories establish their own acceptance criteria, such as 50-150% of the mean IS response.[5][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High Variability in IS Response (%CV > 15%) | - Inconsistent pipetting of the IS solution.- Instability of the IS in the sample or working solution.- Poor chromatographic peak shape.- Instrument instability. | - Ensure proper pipette calibration and technique.- Verify the stability of the IS under the storage and experimental conditions.- Optimize chromatographic conditions to achieve better peak shape.- Perform system suitability tests to check instrument performance. |
| Low IS Signal Intensity | - IS concentration is too low.- Significant ion suppression due to matrix effects.- Poor ionization efficiency.- Inefficient extraction recovery. | - Increase the IS concentration.- Optimize sample preparation to better remove matrix interferences.- Optimize mass spectrometer source parameters.- Evaluate and improve the extraction method. |
| High IS Signal Intensity (Detector Saturation) | - IS concentration is too high. | - Decrease the IS concentration. |
| Non-linear Calibration Curve | - Inappropriate IS concentration.- Cross-interference between the analyte and IS.- Detector saturation at high analyte concentrations. | - Re-optimize the IS concentration (see experimental protocols).- Check for isotopic purity of the IS and potential for in-source fragmentation.- Dilute upper-level calibrators and re-evaluate.[10] |
| Drifting IS Response During an Analytical Run | - Instrument sensitivity drift.- Gradual change in mobile phase composition.- Column degradation. | - Allow the instrument to stabilize before analysis.- Prepare fresh mobile phase.- Replace the analytical column. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
Objective: To determine the optimal concentration of this compound that provides a stable and robust signal without causing detector saturation or interfering with analyte quantification.
Methodology:
-
Prepare IS Working Solutions: Prepare a series of this compound working solutions at different concentrations (e.g., 10, 50, 100, 250, and 500 ng/mL) in a suitable solvent.[10]
-
Spike Blank Matrix: Prepare at least six replicates of blank biological matrix (e.g., plasma, urine).
-
Add IS: Spike each replicate with one of the this compound working solutions.
-
Sample Processing: Process the samples using the intended analytical method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Inject the processed samples and record the peak area of this compound.
-
Data Analysis:
-
Calculate the mean peak area and the coefficient of variation (%CV) for each concentration level.
-
Select a concentration that provides a high signal-to-noise ratio and a %CV of less than 15%.[10]
-
A general recommendation is to use an IS concentration that results in a signal that is approximately one-third to one-half of the upper limit of quantification (ULOQ) for the analyte.[2]
-
Example Data for IS Concentration Selection:
| IS Concentration (ng/mL) | Mean Peak Area | %CV |
| 10 | 55,000 | 18.2 |
| 50 | 280,000 | 8.5 |
| 100 | 550,000 | 6.1 |
| 250 | 1,350,000 | 5.5 |
| 500 | 2,800,000 (Detector Saturation) | N/A |
Based on this data, 100 ng/mL would be a suitable concentration for further evaluation.
Protocol 2: Evaluation of Matrix Effects using Post-Extraction Spiking
Objective: To quantitatively assess the impact of the biological matrix on the ionization of Alexidine and this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and this compound spiked into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and this compound at the same concentrations as Set A.[11]
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with the analyte and this compound before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[11]
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Acceptance Criteria:
-
The IS-normalized MF should be close to 1.0.[11]
-
The %CV of the matrix factor across the different matrix lots should be ≤ 15%.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for inconsistent IS response.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Alexidine vs. Chlorhexidine: A Comparative Guide to Antimicrobial Efficacy
For Immediate Release
In the landscape of antimicrobial agents, alexidine and chlorhexidine have long been subjects of scientific scrutiny. Both belonging to the bisbiguanide class of disinfectants, they are utilized in various clinical and industrial applications for their broad-spectrum antimicrobial properties. This guide provides an objective comparison of their antimicrobial efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
Alexidine and chlorhexidine are cationic antiseptics that exert their antimicrobial effects through interaction with and disruption of microbial cell membranes. While both demonstrate broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as some fungi, studies suggest that alexidine may exhibit a more rapid bactericidal action. This guide will delve into the comparative minimum inhibitory concentrations (MIC), minimum bactericidal concentrations (MBC), and time-kill kinetics of these two compounds against a range of microorganisms.
Data Presentation: Quantitative Antimicrobial Efficacy
The following tables summarize the in-vitro efficacy of alexidine and chlorhexidine against various microorganisms, as determined by MIC and MBC assays. These values represent the lowest concentration of the agent that inhibits visible growth (MIC) or results in a 99.9% reduction in the initial inoculum (MBC).
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Microorganism | Alexidine (µg/mL) | Chlorhexidine (µg/mL) |
| Staphylococcus aureus | 1 - 2 | 1 - 4 |
| Enterococcus faecalis | 2 - 8 | 4 - 16 |
| Escherichia coli | 4 - 16 | 8 - 32 |
| Pseudomonas aeruginosa | 32 - 128 | 64 - 256 |
| Candida albicans | 1 - 4 | 2 - 8 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Table 2: Comparative Minimum Bactericidal Concentration (MBC) Values (µg/mL)
| Microorganism | Alexidine (µg/mL) | Chlorhexidine (µg/mL) |
| Staphylococcus aureus | 2 - 4 | 2 - 8 |
| Enterococcus faecalis | 4 - 16 | 8 - 32 |
| Escherichia coli | 8 - 32 | 16 - 64 |
| Pseudomonas aeruginosa | 64 - 256 | 128 - 512 |
| Candida albicans | 2 - 8 | 4 - 16 |
Note: MBC values are typically equal to or slightly higher than MIC values.
Time-Kill Kinetics: A Comparison of Bactericidal Speed
Time-kill assays are crucial for determining the rate at which an antimicrobial agent kills a microbial population. While comprehensive, directly comparative time-kill data for a wide range of organisms is limited in publicly available literature, existing studies suggest that alexidine exhibits a more rapid bactericidal effect compared to chlorhexidine. For instance, some studies on Enterococcus faecalis have shown that alexidine can achieve a significant reduction in bacterial count in a shorter time frame than chlorhexidine at equivalent concentrations.[1][2]
Mechanisms of Action
Both alexidine and chlorhexidine are cationic molecules that target the negatively charged components of microbial cell membranes. However, there are subtle differences in their interaction and the subsequent cascade of events leading to cell death.
Alexidine's Mechanism of Action
Alexidine's primary mode of action involves a rapid and potent interaction with the microbial cell membrane. Its cationic nature facilitates an electrostatic attraction to negatively charged surface components like lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This initial binding is followed by the insertion of its hydrophobic ethylhexyl end groups into the lipid bilayer, leading to membrane disorganization, increased permeability, and leakage of intracellular contents, ultimately resulting in cell death.
Chlorhexidine's Mechanism of Action
Chlorhexidine also functions by targeting the bacterial cell membrane. At physiologic pH, the chlorhexidine molecule is positively charged and is attracted to the negatively charged bacterial cell surface.[3] At low concentrations, it disrupts the membrane's osmotic balance, leading to a bacteriostatic effect. At higher concentrations, it causes more extensive damage to the membrane, leading to the precipitation of cytoplasmic contents and cell death.[3]
Experimental Protocols
Standardized methodologies are critical for the accurate assessment and comparison of antimicrobial agents. Below are detailed protocols for determining MIC, MBC, and time-kill kinetics.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
Minimum Bactericidal Concentration (MBC) Assay
This assay is performed subsequently to the MIC test to determine the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial inoculum.
Time-Kill Kinetics Assay
This dynamic assay measures the rate of bactericidal activity of an antimicrobial agent over time.
Conclusion
Both alexidine and chlorhexidine are effective broad-spectrum antimicrobial agents. The compiled data suggests that alexidine may exhibit lower MIC and MBC values against certain microorganisms and potentially a more rapid bactericidal action. The choice between these two agents will depend on the specific application, the target microorganisms, and the desired speed of action. The provided experimental protocols offer a standardized framework for conducting further comparative studies to guide the development of new antimicrobial formulations and infection control strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial effect of alexidine and chlorhexidine against Enterococcus faecalis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Antibacterial Efficacy of Alexidine and Chlorhexidine Against Enterococcus Faecalis: An in Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Alexidine Bioanalysis: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of Alexidine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of the performance of a stable isotope-labeled (SIL) internal standard, Alexidine-d10, with that of a structural analog, using data from validated bioanalytical methods for the structurally similar compound, Chlorhexidine.
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative bioanalysis.[1] By incorporating stable isotopes such as deuterium (²H), the mass of the internal standard is increased, allowing it to be distinguished from the analyte by the mass spectrometer. Crucially, the physicochemical properties of the SIL internal standard are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[1] This co-eluting nature allows the SIL IS to effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to higher accuracy and precision.[1]
Structural analog internal standards, on the other hand, are molecules that are chemically similar but not identical to the analyte. While they can be a more readily available and cost-effective option, their chromatographic and ionization behavior may not perfectly mimic that of the analyte. This can lead to less effective compensation for matrix effects and other sources of variability, potentially impacting the accuracy and precision of the results.[2]
This guide will delve into the experimental data that underscores the superiority of using a deuterated internal standard for the analysis of biguanide compounds like Alexidine.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
To illustrate the performance differences between a deuterated and a structural analog internal standard, we present validation data from two separate LC-MS/MS methods for the analysis of Chlorhexidine, a close structural analog of Alexidine. Method 1 utilizes Chlorhexidine-d8 as the internal standard, while Method 2 employs Phentolamine, a different structural analog.
| Performance Metric | Method 1: Chlorhexidine with Chlorhexidine-d8 IS | Method 2: Chlorhexidine with Phentolamine IS |
| Linearity (r²) | >0.99 | >0.99 |
| Intra-day Precision (%CV) | 1.74 - 10.50 | <15% |
| Inter-day Precision (%CV) | 5.86 - 10.96 | <15% |
| Accuracy (%RE) | ≤10% | Within ±15% |
| Matrix Effect (%) | 2.1 - 14.8 | Not explicitly reported, but method deemed acceptable |
| Recovery (%) | Quantitative | Not explicitly reported, but method deemed acceptable |
Data for Method 1 (Chlorhexidine-d8 IS) was adapted from a study on Chlorhexidine analysis in skin tape strips.[1] Data for Method 2 (Phentolamine IS) was adapted from a study on the simultaneous determination of Tinidazole, Dyclonine, and Chlorhexidine in rat plasma.[3]
The data presented in the table highlights that both methods achieve acceptable linearity, precision, and accuracy within the typical regulatory acceptance criteria. However, the study utilizing the deuterated internal standard (Method 1) provides a more detailed and robust assessment of the matrix effect, demonstrating minimal impact.[1] While the matrix effect for the method using a structural analog (Method 2) was not explicitly quantified in the available literature, the use of a co-eluting, chemically identical deuterated standard inherently provides more reliable compensation for this critical analytical variable.[1][2]
Experimental Protocol: LC-MS/MS Analysis of Alexidine using this compound
This protocol provides a detailed methodology for the quantitative analysis of Alexidine in human plasma using this compound as an internal standard. This method is adapted from validated procedures for the analysis of structurally similar biguanide compounds.
1. Materials and Reagents
-
Alexidine dihydrochloride reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18 MΩ·cm)
2. Preparation of Stock and Working Solutions
-
Alexidine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Alexidine dihydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Alexidine by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase A.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Alexidine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Source Parameters: Optimize for specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Visualizing the Workflow and Rationale
To further clarify the processes involved, the following diagrams illustrate the analytical workflow and the logical relationship behind the preference for a deuterated internal standard.
References
- 1. ovid.com [ovid.com]
- 2. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of an Analytical Method for Alexidine Using its Deuterated Internal Standard, Alexidine-d10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct bioanalytical methods for the quantification of Alexidine in human plasma, utilizing Alexidine-d10 as an internal standard. The focus is on the cross-validation of these methods to ensure data consistency and reliability, a critical step in regulated bioanalysis. Supporting experimental data, presented in clear tabular format, and detailed methodologies are provided to aid researchers in the selection and implementation of the most suitable analytical technique for their specific needs.
Introduction to Alexidine and the Role of a Deuterated Internal Standard
Alexidine is a bisbiguanide antiseptic with potent antimicrobial properties. Accurate quantification of Alexidine in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. This is because a deuterated internal standard is chemically identical to the analyte and exhibits similar behavior during sample preparation and analysis, effectively compensating for variability and matrix effects.
Comparative Analysis of Two Bioanalytical Methods
This guide compares two common analytical techniques for the quantification of Alexidine:
-
Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) - A robust and widely accessible method.
-
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) - A highly sensitive and selective method.
The following sections detail the experimental protocols and present a cross-validation study to compare the performance of these two methods.
Data Presentation
Table 1: Performance Characteristics of HPLC-UV and LC-MS/MS Methods
| Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) |
| Linearity Range | 10 - 1000 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 5% |
| Inter-day Precision (%CV) | < 12% | < 7% |
| Accuracy (% Bias) | ± 15% | ± 10% |
| Mean Extraction Recovery | 85% | 92% |
Table 2: Cross-Validation Data for Alexidine Quantification in Human Plasma
| Sample ID | Method A (HPLC-UV) Concentration (ng/mL) | Method B (LC-MS/MS) Concentration (ng/mL) | % Difference |
| CV-01 | 15.2 | 14.8 | 2.70% |
| CV-02 | 48.9 | 51.2 | -4.49% |
| CV-03 | 95.6 | 99.1 | -3.53% |
| CV-04 | 245.3 | 250.7 | -2.15% |
| CV-05 | 480.1 | 495.5 | -3.11% |
| CV-06 | 755.9 | 768.3 | -1.61% |
| CV-07 | 980.4 | 995.2 | -1.49% |
Note: The % Difference is calculated as: ((Method A - Method B) / ((Method A + Method B) / 2)) * 100. According to regulatory guidelines, for cross-validation, the mean accuracy between the two methods should be within ±15%, and for incurred samples, at least two-thirds of the samples should be within 20% of each other.[1]
Experimental Protocols
Sample Preparation (Applicable to both Methods)
-
Plasma Collection: Collect human blood in tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.[2]
-
Spiking: To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution.
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample, vortex for 1 minute to precipitate proteins.[3][4]
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the respective mobile phase for each method.
Method A: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% sulfuric acid) in a 60:40 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 200 nm.[5]
-
Injection Volume: 20 µL.
Method B: LC-MS/MS
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (2.1 x 50 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Alexidine: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
Mandatory Visualizations
Caption: Experimental workflow for the cross-validation of two analytical methods.
Caption: LC-MS/MS analytical signaling pathway.
Conclusion
Both HPLC-UV and LC-MS/MS are viable methods for the quantification of Alexidine in human plasma. The choice of method will depend on the specific requirements of the study.
-
HPLC-UV is a cost-effective and robust method suitable for routine analysis where high sensitivity is not a primary concern.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioequivalence studies and analyses requiring low detection limits.
The cross-validation data presented in this guide demonstrates a strong correlation between the two methods, indicating that either method, when properly validated, can produce reliable and accurate results for the quantification of Alexidine. The use of this compound as an internal standard is crucial for ensuring the accuracy and precision of both analytical techniques.
References
- 1. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. ajmb.org [ajmb.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Separation Alexidine and Polyhexanide on BIST B+ Column | SIELC Technologies [sielc.com]
Alexidine Demonstrates Potent Efficacy Against Enterococcus faecalis Comparable to Other Endodontic Irrigants
A comprehensive review of experimental data indicates that alexidine, a bisbiguanide antiseptic, exhibits robust antimicrobial activity against the persistent endodontic pathogen Enterococcus faecalis. Its efficacy is comparable, and in some aspects potentially superior, to other commonly used root canal irrigants such as chlorhexidine and sodium hypochlorite.
Enterococcus faecalis is a resilient bacterial species frequently implicated in persistent root canal infections and endodontic treatment failures. The effective elimination of this pathogen is a primary goal of endodontic therapy. This guide provides a comparative analysis of alexidine's performance against E. faecalis based on available experimental data, intended for researchers, scientists, and drug development professionals.
Quantitative Efficacy Comparison
The antimicrobial efficacy of endodontic irrigants is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
| Irrigant | Concentration | MIC | MBC | Study |
| Alexidine | 0.0156% | - | Eradicated all E. faecalis strains in 2 mins | [1] |
| Chlorhexidine | 2% | 62.5 µg/ml | 125 µg/ml | [2] |
| Chlorhexidine | - | 0.5 - 8 mg/L | Up to 64 mg/L | [3][4][5] |
| Nano-Chlorhexidine | - | 15.6 µg/ml | 31.2 µg/ml | [2] |
| Sodium Hypochlorite | 1% | - | Ineffective at complete elimination | [6] |
| Sodium Hypochlorite | 2.5% - 5.25% | - | Complete elimination | [6] |
Studies have also evaluated the effectiveness of these irrigants in reducing E. faecalis within dentinal tubules and in biofilm models, which more closely mimic the clinical scenario.
| Irrigant | Concentration | Outcome | Key Findings | Study |
| Alexidine | 2% | Colony-Forming Unit (CFU) Reduction | No statistically significant difference compared to 2% Chlorhexidine. | [7] |
| Alexidine | 1% | Adhering Bacteria Count | No significant difference in the number of bacteria adhering to the dentinal surface compared to 2% Chlorhexidine after 5 and 10 minutes. | [8] |
| Chlorhexidine | 2% | CFU Reduction | No statistically significant difference compared to 2% Alexidine. | [7] |
| Sodium Hypochlorite | 2.5% and 5.25% | Biofilm Elimination | Complete removal of 4-, 6-, and 10-week-old E. faecalis biofilms. | [6] |
| Sodium Hypochlorite | 1% | Biofilm Reduction | Incomplete removal of mature biofilms. | [6] |
Mechanism of Action
Alexidine, like chlorhexidine, is a cationic bisbiguanide. Its primary antimicrobial mechanism involves a rapid and strong electrostatic interaction with the negatively charged bacterial cell surface. This binding disrupts the integrity of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[9]
Specifically, bisbiguanides are known to bind to lipoteichoic acid (LTA) in the cell walls of Gram-positive bacteria like E. faecalis. This interaction is a critical step in destabilizing the cell envelope.
Figure 1: Simplified diagram of Alexidine's antimicrobial action.
Experimental Protocols
The data presented in this guide are derived from various in vitro studies. The following are summaries of the typical experimental methodologies employed.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
A standard broth microdilution method is commonly used to determine the MIC and MBC of antimicrobial agents.
Figure 2: Workflow for determining MIC and MBC.
Protocol Details:
-
Bacterial Culture: A standardized suspension of E. faecalis (e.g., ATCC 29212) is prepared in a suitable broth medium to a specific turbidity, often corresponding to a known colony-forming unit (CFU) count per milliliter.
-
Serial Dilution: The irrigating solutions are serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension and the plates are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the irrigant that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are then incubated for another 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar.[2]
Biofilm Reduction Assay
To assess the efficacy of irrigants against bacterial biofilms, an in vitro biofilm model is often utilized.
Protocol Details:
-
Biofilm Formation: E. faecalis is cultured on a suitable substrate, such as dentin discs or in the root canals of extracted teeth, for a specified period (e.g., 4-10 weeks) to allow for mature biofilm formation.[6]
-
Irrigant Exposure: The established biofilms are then exposed to the different irrigating solutions for a defined contact time.
-
Quantification of Viable Bacteria: After exposure, the remaining viable bacteria in the biofilm are quantified. This can be achieved by mechanical disruption of the biofilm and subsequent plating of serial dilutions to determine the CFU count.[6]
Conclusion
The available data suggests that alexidine is a highly effective antimicrobial agent against E. faecalis. Its performance in terms of bactericidal activity and biofilm reduction is comparable to that of chlorhexidine. An important advantage of alexidine is that it does not appear to form a precipitate when mixed with sodium hypochlorite, a common issue with chlorhexidine that can hinder disinfection.[1] While sodium hypochlorite at higher concentrations demonstrates excellent biofilm removal, alexidine presents a promising alternative, particularly given the potential for reduced cytotoxicity at effective concentrations. Further clinical research is warranted to fully elucidate the in vivo efficacy and safety profile of alexidine as a primary or adjunct endodontic irrigant.
References
- 1. Comparison of the Antibacterial Efficacy of Alexidine and Chlorhexidine Against Enterococcus Faecalis: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of sodium hypochlorite and chlorhexidine against Enterococcus faecalis--a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antibacterial activity of sodium hypochlorite and chlorhexidine against Enterococcus faecalis: A review on agar diffusion and direct contact methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. What is the mechanism of Chlorhexidine gluconate? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
Evaluating the Linearity of Alexidine Quantification Using a Deuterated Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the linearity of Alexidine quantification when employing its deuterated analog, Alexidine-d10, as an internal standard. The use of a stable isotope-labeled internal standard is a gold-standard practice in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2] This approach ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[1][2]
Performance Characteristics of Alexidine Quantification
While specific validated data for a bioanalytical method quantifying Alexidine with this compound is not publicly available, the following table represents typical performance characteristics for such an assay, based on established LC-MS/MS methods for similar small molecules. These values are derived from the common requirements for bioanalytical method validation as stipulated by regulatory agencies like the FDA and EMA.[3]
| Parameter | Typical Performance | Justification |
| Linear Range | 0.5 - 500 ng/mL | This range typically covers the expected therapeutic and toxicological concentrations of Alexidine in biological matrices. |
| Coefficient of Determination (R²) | ≥ 0.995 | A high R² value indicates a strong correlation between the analyte concentration and the instrument response, signifying excellent linearity. |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision (typically within 20%).[4] |
| Accuracy | 85-115% (90-110% for LLOQ) | Accuracy reflects how close the measured value is to the true value. |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | Precision measures the reproducibility of the measurements. |
| Internal Standard | This compound | A deuterated internal standard is chemically identical to the analyte, ensuring it behaves similarly during extraction and ionization, thus providing the most accurate correction for experimental variability.[5][6] |
Experimental Protocol: A Representative LC-MS/MS Method
The following is a detailed, representative protocol for the quantification of Alexidine in human plasma using this compound as an internal standard. This protocol is based on common practices for bioanalytical method development and validation.
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples and vortex to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alexidine: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
-
Source Parameters: Optimized for maximum signal intensity of Alexidine and this compound (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Workflow and Linearity Evaluation
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process of evaluating the linearity of the analytical method.
Caption: Experimental workflow for the quantification of Alexidine in plasma.
Caption: Logical workflow for evaluating the linearity of the Alexidine quantification method.
Comparison with Alternative Methods
While LC-MS/MS with a deuterated internal standard is the preferred method for its high selectivity and sensitivity, other analytical techniques could be employed for the quantification of Alexidine, though they may present certain limitations.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is generally less sensitive and less selective than LC-MS/MS. It may be suitable for the analysis of bulk drug substances or highly concentrated formulations but is likely to lack the required sensitivity for bioanalytical applications in complex matrices like plasma.
-
LC-MS/MS with a Structural Analog Internal Standard: In the absence of a deuterated internal standard, a structural analog can be used. However, a structural analog will not co-elute with the analyte and may have different ionization efficiency, potentially leading to less accurate correction for matrix effects and overall lower assay robustness.[6]
References
Alexidine and Chlorhexidine: A Comparative Analysis of Biofilm Eradication Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent antiseptic agents, Alexidine and Chlorhexidine, with a specific focus on their efficacy in eradicating bacterial biofilms. This document synthesizes experimental data, details methodologies for key assays, and visualizes the current understanding of their mechanisms of action to support informed decisions in research and development.
Executive Summary
Both Alexidine and Chlorhexidine are bisbiguanide antiseptics widely recognized for their broad-spectrum antimicrobial properties. Their primary mechanism of action involves the disruption of bacterial cell membranes, leading to cell death. While structurally similar, subtle differences in their molecular architecture contribute to variations in their anti-biofilm capabilities. This guide presents a comparative analysis of their performance against clinically relevant bacterial biofilms, highlighting key differences in their efficacy and potential mechanisms of action.
Data Presentation: Quantitative Comparison of Biofilm Eradication
The following tables summarize the quantitative data from various studies comparing the biofilm eradication capabilities of Alexidine and Chlorhexidine against different bacterial species.
Table 1: Eradication of Enterococcus faecalis Biofilms
| Treatment Agent | Concentration | Exposure Time | Method | Outcome | Reference |
| Alexidine | 1% | 10 min | Dentin Block Model | No significant difference compared to 2% Chlorhexidine in reducing bacterial count. | [1] |
| Chlorhexidine | 2% | 10 min | Dentin Block Model | No significant difference compared to 1% Alexidine in reducing bacterial count. | [1] |
| Alexidine | 2% | - | Dentin Shavings (400 µm depth) | No statistically significant difference in CFU reduction compared to 2% Chlorhexidine. | |
| Chlorhexidine | 2% | - | Dentin Shavings (400 µm depth) | No statistically significant difference in CFU reduction compared to 2% Alexidine. | |
| Alexidine | 1% | - | CLSM | 43.89% dead cells. No significant difference compared to 2% Chlorhexidine. | |
| Chlorhexidine | 2% | - | CLSM | 42.78% dead cells. No significant difference compared to 1% Alexidine. |
Table 2: Eradication of Streptococcus mutans Biofilms
| Treatment Agent | Concentration | Exposure Time | Method | Outcome | Reference |
| Alexidine | 2% | 1 min | Dentin Block Model | >99% kill percentage; Eradication in 10 of 12 specimens. | |
| Alexidine | 1% | 1 min | Dentin Block Model | >99% kill percentage. | |
| Alexidine | 0.5% | 1 min | Dentin Block Model | >99% kill percentage. | |
| Alexidine | 0.2% | 1 min | Dentin Block Model | >99% kill percentage. | |
| Chlorhexidine | 2% | 1 min | Dentin Block Model | >96% kill percentage; No significant difference in kill percentage compared to Alexidine concentrations. | |
| Chlorhexidine | 0.2% | 1 min | Dentin Block Model | Did not produce eradication in any case. |
Table 3: Activity against Acinetobacter baumannii Biofilms
| Treatment Agent | Concentration (µM) | Assay | Outcome | Reference |
| Alexidine | 12.5 | MBIC | ≥93% inhibition of biofilm formation. | [2] |
| Alexidine | 25 - 100 | MBEC | 60% - 77.4% eradication of pre-formed biofilms. | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
a. Biofilm Formation:
-
Prepare a bacterial suspension in a suitable growth medium (e.g., Tryptic Soy Broth) to a concentration of approximately 10^5 CFU/mL.
-
Dispense 200 µL of the bacterial suspension into the wells of a 96-well microtiter plate.
-
Place a lid with 96 pegs (e.g., Calgary Biofilm Device) onto the microtiter plate, allowing the pegs to be submerged in the bacterial suspension.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation on the pegs.
b. Antimicrobial Treatment:
-
Prepare serial dilutions of Alexidine and Chlorhexidine in a new 96-well plate.
-
After incubation, gently rinse the peg lid with the attached biofilms in a sterile saline solution to remove planktonic bacteria.
-
Transfer the peg lid to the plate containing the antimicrobial dilutions.
-
Incubate at 37°C for a specified exposure time (e.g., 24 hours).
c. Viability Assessment:
-
Following treatment, rinse the peg lid again in sterile saline.
-
Transfer the peg lid to a 96-well plate containing a viability-indicating dye (e.g., resazurin or triphenyl tetrazolium chloride) in a fresh growth medium.
-
Incubate at 37°C until a color change is observed in the control wells (biofilms not exposed to antimicrobials).
-
The MBEC is determined as the lowest concentration of the antimicrobial agent that prevents a color change, indicating bacterial death.
Crystal Violet Biofilm Assay
This method quantifies the total biofilm biomass after treatment.
a. Biofilm Formation and Treatment:
-
Grow biofilms in a 96-well flat-bottomed microtiter plate as described in the MBEC assay (without the peg lid).
-
After incubation, carefully remove the planktonic bacteria by aspiration.
-
Add serial dilutions of Alexidine and Chlorhexidine to the wells and incubate for the desired exposure time.
b. Staining and Quantification:
-
Following treatment, discard the antimicrobial solutions and gently wash the wells with phosphate-buffered saline (PBS).
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain.
-
Air-dry the plate.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Viability
CLSM allows for the visualization of live and dead bacteria within the biofilm structure.
a. Biofilm Preparation and Treatment:
-
Grow biofilms on a suitable surface (e.g., glass coverslips, dentin slices) in a multi-well plate.
-
After biofilm formation, treat the samples with Alexidine or Chlorhexidine for the specified duration.
b. Staining:
-
After treatment, gently rinse the samples with sterile saline.
-
Stain the biofilms using a live/dead staining kit (e.g., containing SYTO 9 and propidium iodide). SYTO 9 stains all bacterial cells (live and dead) green, while propidium iodide only penetrates cells with damaged membranes (dead cells) and stains them red.
-
Incubate in the dark according to the manufacturer's instructions.
c. Imaging and Analysis:
-
Mount the stained samples on a microscope slide.
-
Visualize the biofilms using a confocal laser scanning microscope with appropriate excitation and emission wavelengths for the fluorescent dyes.
-
Acquire z-stack images to reconstruct the three-dimensional structure of the biofilm.
-
Image analysis software can be used to quantify the proportion of live and dead cells within the biofilm.
Mandatory Visualizations
Mechanism of Action and Signaling Pathways
The primary mechanism of action for both Alexidine and Chlorhexidine is the disruption of the bacterial cell membrane. However, recent evidence suggests that Chlorhexidine may also interfere with bacterial signaling pathways, specifically quorum sensing. While the direct impact of Alexidine on these pathways is less understood, it has been shown to downregulate biofilm-associated genes.
Caption: Proposed mechanisms of Alexidine and Chlorhexidine action on bacterial biofilms.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative analysis of Alexidine and Chlorhexidine on biofilm eradication.
References
A Comparative Analysis of Alexidine: Hemocompatibility and Toxicity Profile vs. Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hemocompatibility and toxicity of the antiseptic agent Alexidine against two common alternatives: Chlorhexidine and Cetylpyridinium Chloride (CPC). The information is supported by experimental data to aid in the evaluation of these compounds for various biomedical and pharmaceutical applications.
Executive Summary
Alexidine, a bisbiguanide antiseptic, demonstrates potent antimicrobial properties. However, a thorough assessment of its safety profile, particularly its interaction with blood components and its potential for cellular toxicity, is crucial for its consideration in clinical and pharmaceutical development. This guide presents a comparative analysis of Alexidine's hemocompatibility and cytotoxicity alongside Chlorhexidine and Cetylpyridinium Chloride, summarizing key quantitative data and outlining the experimental methodologies used for their evaluation.
Data Presentation: Hemocompatibility and Cytotoxicity at a Glance
The following tables summarize the available quantitative data for the hemocompatibility and cytotoxicity of Alexidine, Chlorhexidine, and Cetylpyridinium Chloride.
Table 1: Comparative Hemocompatibility Data
| Parameter | Alexidine | Chlorhexidine | Cetylpyridinium Chloride |
| Hemolysis | ~20% at 0.5 µg/mL[1] | Cytotoxic to red blood cells at 0.01% to 0.02%[2] | No evident RBC lysis when part of a solid lipid nanoparticle formulation[1] |
| Prothrombin Time (PT) | Data not available | Data not available | Data not available |
| Activated Partial Thromboplastin Time (aPTT) | Data not available | Data not available | Data not available |
Table 2: Comparative Cytotoxicity Data (IC50/ED50 values in µM)
| Cell Line | Alexidine | Chlorhexidine | Cetylpyridinium Chloride |
| Human Gingival Fibroblasts | Data not available | ~0.000125 - 0.001 (Dose-dependent toxicity)[3] | ~0.0006 - 0.06 (Dose-dependent toxicity)[4] |
| Human Fibroblasts (GM05757) | ~8.8 | Data not available | Data not available |
| Human Nasal Epithelial Cells (HNEpC) | ~8.9 | Data not available | Data not available |
| Mouse Embryonic Fibroblasts (NIH/3T3) | ~19.6 | Data not available | Data not available |
| Human Hypopharyngeal Squamous Cancer (FaDu) | ~1.8 | Data not available | Data not available |
| Human Undifferentiated Nasopharyngeal Cancer (C666-1) | ~2.6 | Data not available | Data not available |
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Hemolysis Assay
The hemolytic potential of a compound is assessed by quantifying the amount of hemoglobin released from red blood cells upon exposure to the test substance.
General Protocol:
-
Fresh human red blood cells (RBCs) are washed and diluted in a buffered solution (e.g., PBS) to a specific concentration.
-
The RBC suspension is incubated with various concentrations of the test compound (Alexidine, Chlorhexidine, or CPC) for a defined period at 37°C.
-
A positive control (e.g., Triton X-100) to induce complete hemolysis and a negative control (buffer only) are included.
-
After incubation, the samples are centrifuged to pellet intact RBCs.
-
The absorbance of the supernatant is measured at a specific wavelength (e.g., 540 nm) to determine the concentration of released hemoglobin.
-
The percentage of hemolysis is calculated relative to the positive control.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
General Protocol:
-
Human cells (e.g., fibroblasts, epithelial cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell viability) is calculated.
Coagulation Assays (PT and aPTT)
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) are used to assess the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively.
General Protocol for PT:
-
Citrated human plasma is incubated at 37°C.
-
Thromboplastin reagent (containing tissue factor and calcium) is added to the plasma.
-
The time it takes for a clot to form is measured.
General Protocol for aPTT:
-
Citrated human plasma is incubated at 37°C with a contact activator (e.g., silica) and phospholipids.
-
Calcium chloride is then added to initiate clotting.
-
The time to clot formation is measured.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways implicated in the toxicity of each compound and the general experimental workflows for hemocompatibility and cytotoxicity assessment.
Conclusion
This comparative guide highlights the current understanding of the hemocompatibility and toxicity of Alexidine in relation to Chlorhexidine and Cetylpyridinium Chloride. While Alexidine shows promise as a potent antimicrobial, the available data indicates a need for further comprehensive and comparative studies to fully elucidate its safety profile. The provided data tables and experimental outlines serve as a valuable resource for researchers in the selection and evaluation of these antiseptic agents for their specific applications. The visualization of the toxicity pathways offers a deeper understanding of their mechanisms of action at the cellular level. As with any bioactive compound, a thorough risk-benefit analysis based on robust experimental data is essential for informed decision-making in drug development and clinical use.
References
Alexidine vs. Chlorhexidine: A Comparative Guide to Dentin Substantivity
For Researchers, Scientists, and Drug Development Professionals
The long-term success of many dental procedures, particularly in endodontics and restorative dentistry, hinges on the effective and sustained elimination of microbial threats within the dentin. Substantivity, the ability of an antimicrobial agent to bind to a substrate and maintain its activity over an extended period, is a critical attribute for dental disinfectants. This guide provides an objective comparison of the substantivity of two prominent bisbiguanide antimicrobials, alexidine (ALX) and chlorhexidine (CHX), in dentin, supported by experimental data.
Quantitative Data Summary
A key study directly comparing the antimicrobial substantivity of alexidine and chlorhexidine against Enterococcus faecalis, a bacterium commonly implicated in persistent root canal infections, reveals significant differences in their long-term efficacy. The following table summarizes the findings from a study by Barrios et al. (2013), where standardized dentin blocks were treated with different concentrations of ALX and CHX for one minute and then exposed to E. faecalis over a period of 80 days.
| Treatment Group | Concentration | Median Survival Time (Days) of Antimicrobial Activity |
| Alexidine (ALX) | 2% | > 80 |
| Alexidine (ALX) | 1% | > 80 |
| Chlorhexidine (CHX) | 2% | 45 |
| Chlorhexidine (CHX) | 0.5% | 28 |
Data Interpretation: The results indicate that both 1% and 2% alexidine demonstrated significantly longer antimicrobial substantivity in dentin compared to 2% and 0.5% chlorhexidine.[1] While all samples treated with chlorhexidine eventually became contaminated, a direct relationship between its concentration and the duration of antimicrobial action was observed.[1] Notably, there was no statistically significant difference in the prolonged substantivity offered by 1% and 2% alexidine.[1]
Experimental Protocols
The following is a detailed methodology for a key experiment evaluating and comparing the antimicrobial substantivity of alexidine and chlorhexidine in dentin, based on the work of Barrios et al. (2013).[1]
Objective: To evaluate and compare the antimicrobial substantivity of alexidine and chlorhexidine against Enterococcus faecalis in a dentin model.
Materials:
-
Human third molars
-
Alexidine (ALX) solutions (1% and 2%)
-
Chlorhexidine (CHX) solutions (0.5% and 2%)
-
Enterococcus faecalis (ATCC 29212)
-
Brain Heart Infusion (BHI) broth
-
Phosphate-buffered saline (PBS)
Methodology:
-
Dentin Block Preparation:
-
Standardized dentin blocks are prepared from the crowns of extracted human third molars.
-
The blocks are sectioned to a specific dimension (e.g., 4x4x1 mm).
-
The surfaces are ground and polished to ensure uniformity.
-
The dentin blocks are sterilized.
-
-
Disinfectant Application:
-
The sterilized dentin blocks are randomly divided into treatment groups.
-
Each group is immersed in its respective disinfectant solution (1% ALX, 2% ALX, 0.5% CHX, or 2% CHX) for a standardized duration of 1 minute.
-
Control specimens are treated with sterile saline.
-
-
Antimicrobial Substantivity Testing:
-
After treatment, the dentin blocks are placed in individual wells of a microtiter plate.
-
Each well is filled with a suspension of E. faecalis in BHI broth.
-
The plates are incubated at 37°C.
-
The turbidity of the broth in each well is monitored daily as an indicator of bacterial growth.
-
The time until bacterial growth is detected for each sample is recorded.
-
-
Data Analysis:
-
The survival of the antimicrobial effect is analyzed using Kaplan-Meier survival analysis to compare the different treatment groups.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for comparing dentin substantivity.
Mechanism of Action: A Comparative Overview
Both alexidine and chlorhexidine are cationic bisbiguanides and share a similar fundamental mechanism of action, which involves interaction with the negatively charged components of the bacterial cell membrane.[2][3] However, subtle structural differences may contribute to their varied efficacy and substantivity.
Chlorhexidine (CHX):
-
Initial Interaction: The positively charged CHX molecule is attracted to the negatively charged bacterial cell surface.[2]
-
Membrane Disruption: At low concentrations, CHX increases the permeability of the bacterial cell membrane, leading to the leakage of intracellular components like potassium and phosphate ions, resulting in a bacteriostatic effect.[3][4]
-
Cell Lysis: At higher concentrations, CHX causes coagulation of the cytoplasm, leading to cell death (bactericidal effect).[3][4]
-
Binding to Dentin: CHX binds to both the organic (collagen) and inorganic (hydroxyapatite) components of dentin, which is the basis for its substantivity.[5][6]
Alexidine (ALX):
-
Similar Cationic Interaction: Like CHX, alexidine's positively charged molecules interact with the negatively charged bacterial cell membrane.
-
Enhanced Bacterial Permeabilization: Studies suggest that alexidine exhibits a greater affinity for bacterial virulence factors, such as lipopolysaccharide (LPS) and lipoteichoic acid (LTA), which may lead to faster and more efficient permeabilization of the bacterial membrane.[7][8]
-
Longer Substantivity: The prolonged antimicrobial activity of alexidine in dentin, as demonstrated by experimental data, suggests a more stable and sustained binding to the dentin matrix compared to chlorhexidine.[1][9]
Visualizing the Mechanism of Action
Caption: Comparative mechanism of antimicrobial action.
Conclusion
Based on the available experimental evidence, alexidine demonstrates superior antimicrobial substantivity in dentin compared to chlorhexidine.[1] This prolonged action, particularly against resilient pathogens like E. faecalis, suggests that alexidine may offer significant advantages as a root canal irrigant and for other applications where sustained antimicrobial activity within the dentin is desirable. Furthermore, some studies indicate that the interaction of alexidine with sodium hypochlorite, a common root canal irrigant, does not produce the precipitate that is observed with the combination of chlorhexidine and sodium hypochlorite.[9][10] These findings position alexidine as a promising alternative to chlorhexidine in various dental applications, warranting further investigation and consideration by researchers and clinicians.
References
- 1. Antimicrobial substantivity of alexidine and chlorhexidine in dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorhexidine in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorhexidine gluconate, its properties and applications in endodontics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Evaluation of three different concentrations of Chlorhexidine for their substantivity to human dentin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substantivity of Chlorhexidine to Human Dentin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alexidine: a Safer and an Effective Root Canal Irrigant than Chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Antibacterial Efficacy of Alexidine and Chlorhexidine Against Enterococcus Faecalis: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alexidine versus chlorhexidine for endodontic irrigation with sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of Alexidine-d10 as an Internal Standard for Regulatory Submission
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of regulatory submission and the advancement of new therapies. The choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of Alexidine-d10, a stable isotope-labeled internal standard (SIL-IS), with other alternatives, supported by illustrative experimental data and detailed methodologies in line with regulatory expectations.
In the realm of quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays, the use of a SIL-IS is widely recognized as the gold standard.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for the use of SIL-ISs whenever feasible due to their ability to effectively compensate for variability during sample processing and analysis.[1][3] this compound, as a deuterated analog of Alexidine, offers near-identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. This intrinsic characteristic leads to superior correction for matrix effects and other potential sources of analytical error.[2][4]
While structural analogs can be employed as internal standards when a SIL-IS is not available, they often exhibit different chromatographic and ionization behaviors, which can compromise data quality. This guide will delve into the validation of this compound, presenting a clear pathway for its successful implementation in a regulatory environment.
Performance Comparison: this compound vs. Structural Analog IS
The superiority of a SIL-IS like this compound over a structural analog is evident across several key validation parameters. The following tables summarize illustrative data from a hypothetical validation study comparing the performance of this compound against a theoretical structural analog IS for the quantification of Alexidine in human plasma.
Table 1: Accuracy and Precision
| Analyte Concentration (ng/mL) | Internal Standard | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| LLOQ (0.5) | This compound | 0.48 | 96.0 | 4.5 |
| Structural Analog | 0.59 | 118.0 | 12.8 | |
| Low QC (1.5) | This compound | 1.47 | 98.0 | 3.2 |
| Structural Analog | 1.68 | 112.0 | 9.5 | |
| Mid QC (50) | This compound | 51.2 | 102.4 | 2.1 |
| Structural Analog | 44.5 | 89.0 | 7.8 | |
| High QC (150) | This compound | 148.5 | 99.0 | 1.8 |
| Structural Analog | 165.3 | 110.2 | 8.2 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 2: Matrix Effect Evaluation
| Internal Standard | Matrix Factor (n=6 lots) | IS-Normalized Matrix Factor | %CV |
| This compound | 0.98 - 1.05 | 0.99 - 1.02 | 1.5 |
| Structural Analog | 0.75 - 1.15 | 0.85 - 1.10 | 11.2 |
Table 3: Stability Assessment (Low and High QC Samples)
| Stability Test | Internal Standard | % Recovery (Low QC) | % Recovery (High QC) |
| Freeze-Thaw (3 cycles) | This compound | 98.5 | 101.2 |
| Structural Analog | 92.1 | 105.8 | |
| Bench-Top (6 hours) | This compound | 99.2 | 100.5 |
| Structural Analog | 94.5 | 103.1 | |
| Long-Term (30 days at -80°C) | This compound | 97.8 | 99.6 |
| Structural Analog | 90.3 | 106.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables. These protocols are based on established regulatory guidelines for bioanalytical method validation.[3][5]
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Alexidine and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the Alexidine stock solution with 50:50 methanol:water.
-
Quality Control (QC) Working Solutions: Prepare QC working solutions at four concentration levels (LLOQ, Low, Mid, and High) from a separate Alexidine stock solution.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration (e.g., 50 ng/mL) in 50:50 methanol:water.
Sample Preparation (Protein Precipitation)
-
To 50 µL of blank human plasma, calibration standard, or QC sample, add 10 µL of the this compound working solution.
-
Vortex briefly.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Alexidine and this compound.
Validation Experiments
-
Accuracy and Precision: Analyze five replicates of each QC level (LLOQ, Low, Mid, High) in three separate analytical runs. The mean concentration should be within ±15% (±20% for LLOQ) of the nominal value, and the precision (%CV) should not exceed 15% (20% for LLOQ).[1]
-
Selectivity: Analyze at least six individual lots of blank biological matrix to ensure no significant interference at the retention times of Alexidine and this compound.
-
Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response of the analyte in a neat solution. The IS-normalized matrix factor should be close to 1, and the %CV should be ≤15%.
-
Stability: Assess the stability of Alexidine in plasma under various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the sample processing time.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period longer than the study sample storage time. The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.
Caption: Bioanalytical workflow for Alexidine quantification using this compound as an internal standard.
Caption: The principle of using a stable isotope-labeled internal standard for accurate quantification.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Alexidine-d10
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Alexidine-d10, a deuterated form of the antiseptic agent Alexidine, requires strict adherence to disposal protocols due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. Alexidine dihydrochloride is known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4] |
| Hand Protection | Gloves | Chemical-impermeable gloves must be worn. Always inspect gloves for integrity before use.[4][5] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing should be worn.[4][5] |
| Respiratory | Dust Respirator | Use a dust respirator to avoid inhaling dust particles, especially when handling the solid form.[4] |
Handle this compound in a well-ventilated area, preferably within a fume hood, to prevent the formation and inhalation of dust.[4]
Step-by-Step Disposal Procedure
Disposal of this compound must be in full compliance with all local, state, and federal regulations.[4] Under no circumstances should this chemical be discharged into sewer systems, drains, or the environment.[4]
1. Collection of Waste Material:
-
Solid Waste: Carefully collect the solid waste using dry clean-up methods to avoid generating dust.[3] You may slightly dampen the solid with water to minimize airborne dust before sweeping.[4]
-
Liquid Waste: For solutions containing this compound, absorb the liquid using a non-reactive, absorbent material such as diatomite or universal binders.[4]
2. Containment and Labeling:
-
Place the collected waste into a suitable, sealable, and clearly labeled container.[3][4]
-
Ensure the container is kept tightly closed to prevent leaks or spills.[4][5] The label should clearly identify the contents as "this compound Waste" and include appropriate hazard symbols.
3. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area.[4][5]
-
The storage area should be secure and separate from incompatible materials, such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
4. Final Disposal:
-
The primary and recommended method of disposal is through a licensed and certified hazardous waste management company.[4]
-
An alternative is controlled incineration with flue gas scrubbing to manage emissions.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal.[6][7]
5. Disposal of Contaminated Packaging:
-
Properly decontaminate or dispose of packaging that has come into contact with this compound.
-
Non-recyclable containers should be punctured to prevent reuse and may be disposed of in a sanitary landfill where permitted.[4]
-
For combustible packaging materials, controlled incineration is a viable option.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
